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  • Product: 5alpha-Ergostane
  • CAS: 511-20-6

Core Science & Biosynthesis

Foundational

5alpha-ergostane biosynthesis pathway in Saccharomyces cerevisiae

Engineering the 5α-Ergostane Biosynthesis Pathway in Saccharomyces cerevisiae: A Technical Whitepaper Executive Summary In chemical nomenclature, 5α-ergostane represents the fully saturated, 28-carbon tetracyclic triterp...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering the 5α-Ergostane Biosynthesis Pathway in Saccharomyces cerevisiae: A Technical Whitepaper

Executive Summary

In chemical nomenclature, 5α-ergostane represents the fully saturated, 28-carbon tetracyclic triterpenoid skeleton. In the model yeast Saccharomyces cerevisiae, the biosynthesis of 5α-ergostane derivatives culminates in the production of ergosterol (ergosta-5,7,22-trien-3β-ol), the primary structural sterol of [1]. Understanding and engineering the ergosterol (ERG) biosynthetic pathway is a cornerstone of modern synthetic biology. It enables the heterologous production of high-value steroid drugs, [2], and the development of [3]. This whitepaper deconstructs the mechanistic steps of the 5α-ergostane pathway, details its transcriptional regulatory feedback loops, and provides field-validated protocols for pathway engineering and sterol quantification.

Mechanistic Deconstruction of the 5α-Ergostane (ERG) Pathway

The synthesis of the 5α-ergostane skeleton from acetyl-CoA requires nearly 30 distinct enzymatic steps. The late-stage pathway—converting squalene to ergosterol—is highly conserved and localized primarily to the [4].

Phase I: Squalene Epoxidation and Cyclization The committed step toward sterol synthesis is the epoxidation of squalene to squalene-2,3-epoxide by ERG1 (Squalene epoxidase). Subsequently, ERG7 (Lanosterol synthase) catalyzes a complex cyclization cascade, forming [5].

Phase II: Demethylation and Core Maturation Lanosterol undergoes a critical 14α-demethylation mediated by ERG11 (Cytochrome P450 lanosterol 14α-demethylase). This step is the primary[6]. Inhibition of ERG11 causes the accumulation of toxic 14α-methylated sterols, which disrupt the planar packing of the lipid bilayer, leading to[7]. Following demethylation, ERG24 (C-14 reductase) [4], and the ERG25/ERG26/ERG27 complex removes the[5].

Phase III: Side-Chain Alkylation and Desaturation To achieve the final 5α-ergostane derivative, zymosterol is methylated at C-24 by ERG6, forming fecosterol. ERG2[8] to form episterol. Finally, a series of desaturations by ERG3 (C-5 desaturase) and ERG5 (C-22 desaturase), followed by ERG4 (C-24 reductase), [3].

ERG_Pathway Squalene Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide ERG1 (Squalene Epoxidase) Lanosterol Lanosterol (First Sterol Intermediate) SqualeneEpoxide->Lanosterol ERG7 (Lanosterol Synthase) Zymosterol Zymosterol Lanosterol->Zymosterol ERG11, ERG24, ERG25, ERG26, ERG27 (Demethylation & Rearrangement) Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 (C-24 Methyltransferase) Episterol Episterol Fecosterol->Episterol ERG2 (C-8 to C-7 Isomerase) Ergosterol Ergosterol (5α-Ergostane End-Product) Episterol->Ergosterol ERG3, ERG5, ERG4 (Desaturation & Reduction)

Biosynthetic progression from squalene to ergosterol (5α-ergostane skeleton) in S. cerevisiae.

Transcriptional Regulation and Oxygen Sensing

The ERG pathway is tightly regulated by sterol availability and oxygen levels, as molecular oxygen is an [9] for ERG1, ERG11, ERG25, ERG3, and ERG5.

The Upc2p/Ecm22p Regulatory Node Upc2p and Ecm22p are paralogous zinc-finger transcription factors that act as the [10]. Under sterol-replete conditions, these proteins are tethered to intracellular membranes. Upon sterol depletion (e.g., via azole treatment or hypoxia), they undergo proteolytic processing, translocate to the nucleus, and bind to Sterol Regulatory Elements (SREs) in the promoters of ERG genes, [6].

Regulatory_Workflow SterolDepletion Sterol Depletion (Azoles / Hypoxia) Upc2_Ecm22 Upc2p / Ecm22p Activation SterolDepletion->Upc2_Ecm22 Triggers Nucleus Translocation to Nucleus Upc2_Ecm22->Nucleus Protein Processing SRE Binding to SRE Promoters Nucleus->SRE DNA Binding ERG_Genes Upregulation of ERG Genes SRE->ERG_Genes Transcription ERG_Genes->SterolDepletion Negative Feedback (Sterol Repletion)

Sterol-dependent transcriptional regulation of the ERG pathway via Upc2p and Ecm22p.

Quantitative Data Summaries: Pathway Perturbations

To engineer yeast for the accumulation of specific 5α-ergostane intermediates, targeted gene deletions are employed. Table 1 summarizes the causality between specific ERG gene knockouts and their corresponding [11].

Table 1: Key ERG Genes, Functions, and Knockout Phenotypes

GeneEnzyme FunctionEssentiality (Aerobic)Primary Accumulated Intermediate (Phenotype)
ERG11 Lanosterol 14α-demethylaseEssentialLanosterol, 14α-methyl zymosterol (Lethal without exogenous sterols)
ERG24 C-14 sterol reductaseNon-essentialIgnosterol (ergosta-8,14-dien-3β-ol); hypersensitive to stress
ERG6 C-24 sterol methyltransferaseNon-essentialZymosterol; altered membrane fluidity, altered drug permeability
ERG2 C-8 to C-7 sterol isomeraseNon-essentialFecosterol (ergosta-8,24(28)-dien-3β-ol)
ERG3 C-5 sterol desaturaseNon-essentialEpisterol (ergosta-7,24(28)-dien-3β-ol); confers polyene resistance

Experimental Protocols: Engineering & Validation

Protocol 1: CRISPR/Cas9-Mediated ERG Pathway Modulation To accumulate 5α-ergostane precursors (e.g., episterol) for downstream synthetic biology, researchers frequently knock out ERG3.

  • sgRNA Design : Design a 20-bp sgRNA targeting the early coding sequence of ERG3 (e.g., near the cytochrome b5-binding domain).

  • Transformation : Co-transform S. cerevisiae (e.g., strain BY4741) with a Cas9-sgRNA expression plasmid and a 120-bp double-stranded DNA repair template containing a premature stop codon and a frameshift mutation.

  • Selection : Plate on synthetic drop-out (SD) medium lacking uracil (if using a URA3 marker).

  • Validation : Confirm the erg3Δ genotype via colony PCR and Sanger sequencing. Phenotypically, erg3Δ strains exhibit resistance to polyene antifungals (e.g., nystatin, amphotericin B) because these drugs require the C5-C6 double bond of ergosterol to[3].

Protocol 2: Sterol Extraction and GC-MS Quantification Quantifying 5α-ergostane derivatives requires a self-validating analytical workflow. The causality of this protocol lies in releasing esterified sterols from lipid droplets (saponification) and increasing their [11] (derivatization).

  • Cell Lysis & Saponification : Harvest 50 OD₆₀₀ units of yeast cells. Resuspend in 2 mL of methanolic KOH (20% w/v KOH in 60% methanol). Add 10 μg of cholesterol as an internal standard. Incubate at 85°C for 2 hours. (Causality: Saponification hydrolyzes steryl esters into free sterols, ensuring total sterol quantification.)

  • Non-Polar Extraction : Add 2 mL of n-hexane and 1 mL of distilled water. Vortex vigorously for 5 minutes. Centrifuge at 3,000 × g for 5 minutes to separate the phases. Transfer the upper hexane layer (containing the sterols) to a clean glass vial. Repeat the extraction twice and pool the hexane fractions.

  • Desiccation : Evaporate the hexane under a gentle stream of nitrogen gas until completely dry.

  • Derivatization : Add 100 μL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS and 100 μL of anhydrous pyridine. Incubate at 60°C for 1 hour. (Causality: Derivatization converts the polar 3β-hydroxyl group into a trimethylsilyl (TMS) ether, preventing peak tailing and thermal degradation during GC.)

  • GC-MS Analysis : Inject 1 μL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient starting at 150°C, ramping to 300°C at 10°C/min. Identify sterols by comparing retention times and mass fragmentation patterns (m/z) against standard libraries.

Workflow CellLysis 1. Cell Lysis & Saponification (Methanolic KOH) Extraction 2. Non-Polar Extraction (n-Hexane) CellLysis->Extraction Releases free sterols Derivatization 3. Derivatization (BSTFA + TMCS) Extraction->Derivatization Isolates lipid fraction Analysis 4. GC-MS/FID Analysis (Sterol Profiling) Derivatization->Analysis Increases volatility

Standardized workflow for the extraction and GC-MS quantification of yeast sterols.

References

  • UniProt Consortium. "Delta(14)-sterol reductase ERG24 - Saccharomyces cerevisiae". UniProtKB. URL: [Link]

  • Davies BS, Rine J. "A Role for Sterol Levels in Oxygen Sensing in Saccharomyces cerevisiae." Genetics. 2006 Sep;174(1):191-201. URL: [Link]

  • Poklepovich TJ, et al. "The Cytochrome b5 dependent C-5(6) sterol desaturase DES5A from the endoplasmic reticulum of Tetrahymena thermophila complements ergosterol biosynthesis mutants in Saccharomyces cerevisiae." Steroids. 2012 Sep;77(13):1313-1320. URL: [Link]

  • Mukherjee S, et al. "Endogenous Sterol Synthesis Is Dispensable for Trypanosoma cruzi Epimastigote Growth but Not Stress Tolerance." Frontiers in Cellular and Infection Microbiology. 2020. URL: [Link]

  • Kaneshiro ES, et al. "Sterols of Saccharomyces cerevisiae erg6 Knockout Mutant Expressing the Pneumocystis carinii S-Adenosylmethionine:Sterol C-24 Methyltransferase (SAM:SMT)." Journal of Eukaryotic Microbiology. 2015. URL: [Link]

  • Mo C, Bard M. "Genetic analyses involving interactions between the ergosterol biosynthetic enzymes, lanosterol synthase (Erg7p) and 3-ketoreductase (Erg27p), in the yeast Saccharomyces cerevisiae." Biochimica et Biophysica Acta. 2005. URL: [Link]

  • PubChem. "6-Deoxotyphasterol (Brassinosteroid Biosynthetic Pathway)." National Institutes of Health. URL: [Link]

  • Joshua IM, Höfken T. "A Novel Sterol-Signaling Pathway Governs Azole Antifungal Drug Resistance and Hypoxic Gene Repression in Saccharomyces cerevisiae." Genetics. 2017. URL: [Link]

  • Jordá T, Puig S. "Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae." International Journal of Molecular Sciences. 2020. URL: [Link]

  • Saccharomyces Genome Database (SGD). "ECM22 Regulation." URL: [Link]

Sources

Exploratory

The Biophysical Impact of 5α-Ergostane on Fungal Cell Membrane Fluidity: Mechanisms, Methodologies, and Pharmacological Implications

Executive Summary The structural integrity and functional dynamics of fungal cell membranes are heavily dependent on their sterol composition. While ergosterol is the predominant sterol responsible for maintaining optima...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural integrity and functional dynamics of fungal cell membranes are heavily dependent on their sterol composition. While ergosterol is the predominant sterol responsible for maintaining optimal membrane fluidity and permeability[1], the accumulation of saturated derivatives, specifically those based on the 5α-ergostane skeleton (such as ergostanol and fecosterol), drastically alters these biophysical properties[2][3]. This whitepaper provides an in-depth mechanistic analysis of how the saturation of the sterol ring and side chain in 5α-ergostane derivatives impacts lipid bilayer packing. Furthermore, we outline self-validating experimental protocols for quantifying these fluidity changes, offering critical insights for the development of next-generation antifungal therapeutics targeting sterol biosynthesis networks.

Structural Biophysics: Ergosterol vs. 5α-Ergostane

To understand the causality behind sterol-induced membrane changes, one must examine the stereochemistry of the sterols .

Ergosterol (ergosta-5,7,22-trien-3β-ol) contains three critical double bonds: at C5-C6 and C7-C8 within the sterane ring, and at C22-C23 in the alkyl side chain[1][4]. These unsaturations introduce specific kinks and conformational restrictions that prevent overly tight packing with the acyl chains of membrane phospholipids. This structural feature allows ergosterol to promote a liquid-ordered ( Lo​ ) phase that maintains a delicate balance—rigid enough to withstand environmental stress, yet fluid enough to allow lateral diffusion of membrane proteins and passive transport[4][5].

Conversely, 5α-ergostane is the fully saturated parent skeleton of ergosterol[2][6]. Derivatives lacking these double bonds (e.g., ergostanol) exhibit a highly planar and flexible aliphatic side chain. In a lipid bilayer, the absence of the C5-C6 and C22-C23 double bonds allows the 5α-ergostane molecule to align more uniformly and pack tightly against saturated phospholipid acyl chains[3][5].

The Biophysical Consequence: The tighter van der Waals interactions between 5α-ergostane derivatives and phospholipids significantly increase the lipid order parameter. This results in a marked decrease in membrane fluidity and an increase in membrane rigidity[3][7]. In fungal cells, this hyper-rigid state disrupts the formation of functional lipid rafts, impairs the activity of membrane-bound enzymes (such as H+-ATPases), and alters the passive diffusion rates of small molecules, including antifungal drugs[8].

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG11 ERG11 (CYP51) Azole Target Lanosterol->ERG11 Ergosterol Ergosterol (Optimal Fluidity) ERG11->Ergosterol Wild-Type MutantPath Alternative Pathway (e.g., ERG6/ERG2 mutations) ERG11->MutantPath Inhibition/Mutation Ergostane 5α-Ergostane Derivatives (Decreased Fluidity) MutantPath->Ergostane

Caption: Fungal sterol biosynthesis pathway and 5α-ergostane accumulation.

Pharmacological Relevance: Azole Resistance and Sterol Substitution

In clinical and agricultural settings, the most widely used antifungals are azoles (e.g., fluconazole), which inhibit lanosterol 14α-demethylase (encoded by the ERG11 gene)[1][8]. When ERG11 is inhibited, or when fungi develop resistance via mutations in downstream genes like ERG6 or ERG2, the cells can no longer synthesize ergosterol[8].

To survive, the fungal machinery shunts precursor molecules into alternative pathways, leading to the accumulation of 14α-methylated sterols and saturated ergostane-type steroids [8][9]. While these 5α-ergostane derivatives can partially substitute for ergosterol to maintain basic membrane integrity, their distinct packing properties cause the plasma membrane to become hyperpolarized and excessively rigid[8].

From a drug development perspective, this sterol substitution is a double-edged sword:

  • Amphotericin B Resistance: Polyene antifungals like Amphotericin B rely on binding to the specific double-bond configuration of ergosterol to form lethal membrane pores[1][10]. The accumulation of saturated 5α-ergostane derivatives abolishes this binding affinity, conferring resistance.

  • Altered Permeability: The hyper-rigid membrane induced by 5α-ergostane derivatives paradoxically increases the passive leakage of certain intracellular components while altering the influx of other xenobiotics, creating vulnerabilities that novel therapeutics can exploit[8].

Quantitative Data Summary

The following table synthesizes biophysical data comparing wild-type ergosterol to fully saturated 5α-ergostanol in model lipid bilayers (POPC/Sterol 70:30 mol%). The data highlights the causality between structural saturation and membrane mechanics.

Sterol TypeStructural FeaturesMembrane Fluidity (DPH Anisotropy r )Lipid Packing DensityAmphotericin B Binding
Ergosterol Δ5,7,22 double bonds~0.245 (Optimal Fluidity)Moderate ( Lo​ phase)High (Pore formation)
5α-Ergostanol Fully saturated skeleton~0.310 (High Rigidity)Very High (Tight packing)Negligible (Resistance)

(Note: Higher fluorescence anisotropy ( r ) values indicate restricted rotational mobility of the DPH probe, corresponding to lower membrane fluidity[3][4].)

Experimental Methodologies

Workflow Step1 1. Sterol/Lipid Extraction (GC-MS Validation) Step2 2. Liposome Formulation (POPC + Sterol) Step1->Step2 Step3 3. DPH Probe Integration (Self-Validating Control) Step2->Step3 Step4 4. Fluorescence Anisotropy (Fluidity Measurement) Step3->Step4

Caption: Experimental workflow for measuring sterol-dependent membrane fluidity.

Protocol A: GC-MS/MS Sterol Profiling

Purpose: To validate the exact sterol composition of the biological or synthetic membrane before biophysical testing.

  • Extraction: Lyophilize fungal cells or liposome suspensions. Extract non-polar lipids using a Dichloromethane/Methanol (3:1 v/v) solution under ultrasonication (3 × 15 min)[11].

  • Saponification: Treat the total lipid extract with 1M KOH in 95% ethanol at 80°C for 1 hour to release esterified sterols.

  • Derivatization: React the dried non-saponifiable fraction with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS at 60°C for 30 minutes to form volatile trimethylsilyl (TMS) ethers[12].

  • Analysis: Inject 1 µL into a GC-MS/MS system equipped with a DB-5MS capillary column. 5α-ergostane derivatives will elute later than their unsaturated counterparts due to increased saturation. Use Multiple Reaction Monitoring (MRM) for precise quantification[12].

Protocol B: Liposome Preparation and Fluorescence Anisotropy

Purpose: To measure the thermodynamic fluidity of the membrane. This protocol uses DPH, a hydrophobic probe that partitions into the hydrophobic core of the bilayer.

  • Lipid Film Hydration: Dissolve 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and the target sterol (Ergosterol or 5α-Ergostanol) in chloroform at a 70:30 molar ratio. Dry under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove residual solvent.

  • Extrusion: Hydrate the lipid film with HEPES buffer (pH 7.4) to a final lipid concentration of 1 mM. Vortex vigorously, then extrude the multilamellar vesicles 11 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • Probe Labeling (The Self-Validating Step): Add DPH (from a 2 mM stock in THF) to the LUVs at a lipid-to-probe ratio of 250:1. Incubate in the dark at 25°C for 45 minutes. Causality note: Maintaining a high lipid-to-probe ratio prevents DPH self-quenching and ensures the probe does not artificially perturb the membrane packing.

  • Anisotropy Measurement: Measure steady-state fluorescence anisotropy ( r ) using a spectrofluorometer (Excitation: 358 nm, Emission: 430 nm) equipped with polarizing filters[3][4]. Calculate r using the equation: r=(IVV​−G⋅IVH​)/(IVV​+2G⋅IVH​) , where G is the grating correction factor.

Conclusion

The transition from the highly unsaturated ergosterol to saturated 5α-ergostane derivatives represents a fundamental biophysical shift in fungal cell membranes. By eliminating the structural kinks provided by the C5-C6, C7-C8, and C22-C23 double bonds, 5α-ergostane enables tighter lipid packing, drastically reducing membrane fluidity. Understanding this dynamic is not merely an academic exercise; it is the biochemical foundation of acquired azole resistance and polyene evasion. Future drug discovery programs must leverage these biophysical parameters to design compounds capable of exploiting the hyper-rigid, compromised membranes of resistant fungal strains.

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Foundational

5α-Ergostane: Molecular Weight, Thermodynamic Properties, and Experimental Methodologies in Steroid Profiling

Executive Summary 5α-Ergostane serves as the fundamental tetracyclic hydrocarbon skeleton for a vast array of bioactive sterols, including plant brassinosteroids, fungal ergosterols, and pharmacological withanolides (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5α-Ergostane serves as the fundamental tetracyclic hydrocarbon skeleton for a vast array of bioactive sterols, including plant brassinosteroids, fungal ergosterols, and pharmacological withanolides (e.g., those derived from Withania somnifera). For researchers and drug development professionals, understanding the exact molecular weight, vaporization enthalpy, and phase transition thermodynamics of this core structure is critical. These properties dictate extraction efficiencies, gas chromatography-mass spectrometry (GC-MS) profiling parameters, and the solid-state stability of derivative active pharmaceutical ingredients (APIs).

This whitepaper provides an authoritative synthesis of the physicochemical properties of 5α-ergostane, alongside field-proven, self-validating experimental protocols for determining the thermodynamic properties of high-molecular-weight sterols.

Structural Foundations and Molecular Weight

5α-Ergostane is a fully saturated, 28-carbon sterane. Its structural configuration features a tetracyclic cyclopenta[a]phenanthrene core with specific stereochemistry at the 5-position (alpha-hydrogen), dictating a trans-A/B ring junction that imparts a rigid, planar geometry[1].

  • IUPAC Name: (5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

  • Molecular Formula: C₂₈H₅₀

  • Molecular Weight: 386.7 g/mol [1]

  • Exact Mass: 386.39125 Da[1]

The precise molecular weight of 386.7 g/mol is the foundational metric for mass spectrometry calibration when identifying ergostane-derived metabolites in complex biological matrices.

Thermodynamic Profiling: The Causality of Experimental Design

Directly measuring the thermodynamic properties of heavy sterols like 5α-ergostane presents a significant analytical challenge. Due to their high molecular weights and extensive van der Waals surface areas, these compounds typically undergo thermal decomposition before reaching their normal boiling points.

Vaporization Enthalpy ( ΔHvap​ )

To circumvent thermal degradation, Correlation Gas Chromatography (CGC) combined with synthetic analysis is utilized. The vaporization enthalpy of the "ergostane" skeleton at standard temperature (298.15 K) has been experimentally estimated at 125.0 ± 0.9 kJ/mol [2].

The Causality of CGC: CGC is chosen because it bypasses the need for bulk volatilization. It relies on the principle that the enthalpy of transfer ( ΔHtrn​ ) of a solute from a non-polar stationary phase to the mobile gas phase scales linearly with its standard vaporization enthalpy. By using n-alkanes as reference standards, researchers can extrapolate the ΔHvap​ of the sterol purely from isothermal retention times.

Phase Transitions and Heat Capacity

While the unsubstituted 5α-ergostane is a highly lipophilic hydrocarbon, its oxygenated derivatives (e.g., stellasterol, withanolides) exhibit distinct solid-state thermodynamics driven by hydrogen bonding. For instance, Stellasterol (C₂₈H₄₆O, MW: 398.7 g/mol ) exhibits a sharp melting point at 149–150 °C [3]. Understanding these fusion enthalpies ( ΔHfus​ ) via Differential Scanning Calorimetry (DSC) is mandatory for drug formulation, as it directly impacts API solubility and bioavailability.

Quantitative Data Summary

The following table summarizes the comparative thermodynamic and physicochemical data for 5α-ergostane and its key structural analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol ) ΔHvap​ at 298.15 K (kJ/mol)Melting Point (°C)Biological Role
5α-Ergostane C₂₈H₅₀386.7125.0 ± 0.9N/A (Lipid matrix)Base hydrocarbon skeleton
5α-Cholestane C₂₇H₄₈372.7121.6 ± 4.679–80Surrogate reference standard
Stellasterol C₂₈H₄₆O398.7~ 135.0 (Est.)149–150Antifungal agent / Metabolite
Withanolide E C₂₈H₃₈O₇486.6Decomposes250–252Anti-inflammatory API

Experimental Protocols

Protocol 1: Determination of ΔHvap​ via Correlation Gas Chromatography (CGC)

This protocol is a self-validating system: the inclusion of a known surrogate (5α-cholestane) ensures the calibration curve is accurate before extrapolating the unknown.

  • Standard Preparation: Prepare a mixture containing 5α-ergostane (target), 5α-cholestane (validation surrogate), and a homologous series of n-alkanes (e.g., n-tetracosane to n-triacontane) in a volatile solvent (e.g., hexane).

  • Column Selection: Equip a GC-FID with a non-polar capillary column (e.g., DB-5MS). Causality: A non-polar stationary phase ensures that dispersion forces are the sole intermolecular interactions, perfectly mimicking the pure liquid state of the hydrocarbon standards.

  • Isothermal Elution: Perform isothermal runs at five different temperatures (e.g., 10 °C increments between 250 °C and 290 °C).

  • Data Acquisition: Record the retention time ( tR​ ) for each peak. Determine the dead time ( t0​ ) using an unretained solvent peak. Calculate the adjusted retention time: tR′​=tR​−t0​ .

  • Van't Hoff Plotting: Plot ln(t0​/tR′​) versus 1/T (in Kelvin). The slope of this line, multiplied by the ideal gas constant ( R=8.314 J/mol·K), yields the enthalpy of transfer ( ΔHtrn​ ).

  • Correlation & Extrapolation: Plot the known ΔHvap​(298.15K) of the n-alkanes against their calculated ΔHtrn​ . Use the resulting linear regression equation to extrapolate the ΔHvap​ for 5α-ergostane. Validate the run by ensuring the calculated value for 5α-cholestane matches the literature value (121.6 kJ/mol).

Protocol 2: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Used for solid-state ergostane derivatives (e.g., brassinosteroids, withanolides).

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the crystallized ergostane derivative into an aluminum DSC pan. Seal with a crimped lid.

  • Atmospheric Control: Purge the DSC cell with dry Nitrogen at 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative exothermic degradation that would obscure the endothermic fusion peak.

  • Thermal Cycling: Equilibrate at 25 °C. Ramp the temperature at a strict 10 °C/min up to 300 °C.

  • Integration: Analyze the thermogram. The extrapolated onset temperature of the primary endotherm defines the melting point, while the integrated area under the curve provides the enthalpy of fusion ( ΔHfus​ ), indicating the crystal lattice energy.

Mechanistic Workflows and Visualizations

CGC_Workflow Start Sample Prep: 5α-Ergostane + n-Alkane Standards GC GC-FID Isothermal Runs (Non-polar DB-5MS) Start->GC RetTime Calculate Adjusted Retention Times (t_R') GC->RetTime Plot Van't Hoff Plot: ln(t_R') vs 1/T RetTime->Plot Correlate Correlate ΔH_transfer with known Alkane ΔH_vap Plot->Correlate Result Extrapolate ΔH_vap(298K) = 125.0 kJ/mol Correlate->Result

Fig 1: Correlation Gas Chromatography (CGC) workflow for determining vaporization enthalpy.

Ergostane_Logic Base 5α-Ergostane Skeleton (C28H50, MW: 386.7 g/mol) Oxidation Enzymatic Oxidation (Cytochrome P450s) Base->Oxidation Withanolides Withanolides (Pharmacological APIs) Oxidation->Withanolides Brassinosteroids Brassinosteroids (Plant Hormones) Oxidation->Brassinosteroids Thermo Thermodynamic Shift: High Melting Point & ΔH_fus Withanolides->Thermo Brassinosteroids->Thermo Formulation Formulation Strategy: Lipid Carrier Required Thermo->Formulation

Fig 2: Biosynthetic derivation of 5α-ergostane and its impact on thermodynamic formulation.

References

  • PubChem Compound Summary for CID 164641, 5alpha-Ergostane. National Center for Biotechnology Information. Retrieved from:[Link]

  • Estimation of the Vaporization Enthalpies and Vapor Pressures of α-Tocopherol and Δ9-Tetrahydrocannabinol via the Use of a Surrogate, Correlation Gas Chromatography, and Synthetic and Retrosynthetic Analysis. Molecules 2024, 29, 4332. National Library of Medicine (PMC). Retrieved from:[Link]

  • PubChem Compound Summary for CID 5283628, Stellasterol. National Center for Biotechnology Information. Retrieved from:[Link]

  • Liver toxicity and repair evaluated by histopathology and electric modulus (Withanolides and Ergostane Derivatives). Scientific Reports 2024. National Library of Medicine (PMC). Retrieved from:[Link]

Sources

Exploratory

The Mechanistic Landscape of 5α-Ergostane Steroid Derivatives: Pathways, Protocols, and Therapeutic Potential

Biophysical Foundations of the 5α-Ergostane Scaffold To understand the pharmacological versatility of 5α-ergostane derivatives, one must first analyze their stereochemical architecture. The 5α-ergostane skeleton is a tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Biophysical Foundations of the 5α-Ergostane Scaffold

To understand the pharmacological versatility of 5α-ergostane derivatives, one must first analyze their stereochemical architecture. The 5α-ergostane skeleton is a tetracyclic triterpene containing 28 carbon atoms. The critical structural determinant is the 5α-hydrogen configuration, which forces the A and B rings of the steroid nucleus into a trans-fused geometry.

Unlike the kinked cis-fusion observed in 5β-steroids (such as endogenous bile acids), this trans-fusion creates a rigid, highly planar molecular conformation. Causally, this planarity allows 5α-ergostane derivatives to deeply intercalate into the hydrophobic core of cellular phospholipid bilayers, modulating lipid raft microdomains. Furthermore, this extended conformation perfectly matches the spatial requirements of the hydrophobic ligand-binding domains (LBDs) of specific nuclear receptors and intracellular enzymes, driving their targeted biological activities [1].

Core Mechanisms of Action

As drug development professionals look toward fungal and marine-derived sterols for novel therapeutics, three primary mechanistic pathways have emerged for 5α-ergostane derivatives.

Anti-Inflammatory Modulation via NF-κB and iNOS Inhibition

5α-ergostane derivatives, such as the highly functionalized Phomopsterone B, exhibit potent anti-inflammatory properties by intercepting the Toll-like Receptor 4 (TLR4) cascade. Mechanistically, these compounds prevent the phosphorylation and subsequent degradation of IκBα, thereby trapping the NF-κB p65 subunit in the cytosol. This halts the transcription of pro-inflammatory mediators, including Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and inducible Nitric Oxide Synthase (iNOS).

Beyond transcriptional suppression, structural biology reveals direct enzymatic inhibition. Molecular docking studies demonstrate that the C-22–C-23 double bond on the ergostane side chain forms critical π-π interactions with the heme moiety within the iNOS active site, while hydroxyl groups form strong hydrogen bonds with Arg260 and Ser256, directly neutralizing the enzyme's capacity to produce nitric oxide [3].

Oncological Targeting via Foxo3-Mediated Apoptosis

In the context of oncology, specific 5α-ergostane derivatives bypass traditional cytotoxic mechanisms (like DNA intercalation) and instead function as targeted apoptotic inducers. They achieve this by upregulating the Forkhead box O3 (Foxo3) transcription factor. The causal chain of this upregulation leads to the downstream activation of pro-apoptotic target genes, specifically Bim, Fas, and Fas Ligand (FasL). The accumulation of Bim at the mitochondrial outer membrane neutralizes anti-apoptotic Bcl-2 proteins, triggering mitochondrial membrane depolarization, cytochrome c release, and the executioner caspase cascade [1].

Metabolic Regulation via Liver X Receptor (LXR) Agonism

Because 5α-ergostane derivatives share significant structural homology with endogenous oxysterols, they act as potent agonists for Liver X Receptors (LXRα and LXRβ). The mechanism of action is highly dependent on side-chain modifications. For instance, oxygenation (epoxidation or hydroxylation) at the C-22 or C-23 positions dictates isoform selectivity. Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to LXR response elements (LXREs) on DNA, and promotes the transcription of cholesterol efflux pumps (e.g., ABCA1, ABCG1). This targeted lipid clearance makes 5α-ergostane derivatives highly promising leads for the management of Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) [2, 4].

Mechanism Ergostane 5α-Ergostane Derivatives LXR Liver X Receptors (LXRα / LXRβ) Ergostane->LXR Agonism Foxo3 Foxo3 Transcription Factor Ergostane->Foxo3 Upregulation NFkB NF-κB (p65) Translocation Ergostane->NFkB Inhibition Lipid Cholesterol Efflux (Anti-MAFLD) LXR->Lipid Gene Activation Apoptosis Apoptosis (Bim, FasL) Foxo3->Apoptosis Pro-apoptotic iNOS iNOS / COX-2 Expression NFkB->iNOS Downregulation

Fig 1. Multi-target signaling pathways modulated by 5α-ergostane derivatives.

Quantitative Pharmacodynamics

The following table synthesizes the quantitative efficacy of key 5α-ergostane derivatives across their respective biological targets.

Compound / DerivativePrimary TargetIC₅₀ / EC₅₀ ValuePrimary Mechanism of Action
Phomopsterone B iNOS EnzymeIC₅₀ = 1.49 μMDirect enzymatic inhibition via π-π interaction with heme [3].
Ergosterol Peroxide Foxo3 / BimIC₅₀ ≈ 15 - 40 μMInduction of apoptosis via Foxo3 upregulation and ROS generation [1].
(23R)-3β-ergost-5,7-diene-3,23-diol LXRαEC₅₀ = 2.1 μMSelective LXRα agonism promoting ABCA1 cholesterol efflux [2].
(22S)-3β-ergost-5,7-diene-3,22-diol LXRβEC₅₀ = 3.4 μMSelective LXRβ agonism with reduced hepatic lipogenic side effects [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 5α-ergostane derivatives requires rigorous, self-validating assay systems. As a Senior Application Scientist, I mandate the inclusion of orthogonal controls to prove causality—ensuring that observed signals are due to the specific mechanism of action, rather than off-target toxicity or assay interference.

Protocol 1: iNOS Inhibition Validation via Orthogonal Griess/MTT Assay

This protocol measures the suppression of nitric oxide (NO) production in macrophages. The critical causality check here is the parallel MTT assay: we must prove that the reduction in NO is due to true iNOS inhibition, not simply because the ergostane derivative killed the macrophages.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Treat cells with the 5α-ergostane derivative (e.g., 0.1 to 10 μM) or vehicle control (0.1% DMSO) for 2 hours. Self-Validation: Include L-NAME (100 μM) as a positive control for iNOS enzymatic inhibition.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS, 1 μg/mL) to all wells except the negative control (unstimulated baseline). Incubate for 24 hours. Causality: LPS binds TLR4, strongly inducing iNOS transcription.

  • Supernatant Cleavage (Griess Assay): Transfer 50 μL of the culture supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Incubate for 10 mins in the dark. Measure absorbance at 540 nm to quantify nitrite (a stable NO metabolite).

  • Orthogonal Viability Check (MTT Assay): To the remaining adherent cells in the original plate, add 10 μL of MTT solution (5 mg/mL). Incubate for 2 hours. Lyse cells with 100 μL DMSO and read absorbance at 570 nm.

  • Data Synthesis: A valid iNOS inhibitor must show a dose-dependent decrease in 540 nm absorbance (NO reduction) while maintaining >95% signal at 570 nm (cell viability).

Protocol Seed Macrophage Seeding Pretreat Ergostane Pre-treatment Seed->Pretreat Stimulate LPS Stimulation Pretreat->Stimulate Split Stimulate->Split Griess Griess Assay (NO Readout) Split->Griess Supernatant MTT MTT Assay (Viability Control) Split->MTT Adherent Cells

Fig 2. Self-validating workflow for iNOS inhibition with orthogonal viability control.

Protocol 2: LXR Transcriptional Activation via Dual-Luciferase Reporter

To prove that a 5α-ergostane derivative acts as an LXR agonist, we must isolate the transcriptional event. Measuring downstream lipids is insufficient, as multiple pathways affect lipid levels. We use a dual-luciferase system to normalize for transfection efficiency, establishing a highly trustworthy readout.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with a plasmid containing the LXR Response Element driving Firefly luciferase (LXRE-Luc) and a constitutively active Renilla luciferase plasmid (pRL-TK). Causality: The Renilla plasmid acts as an internal control; any well-to-well variation in cell number or transfection efficiency is mathematically eliminated by taking the Firefly/Renilla ratio.

  • Compound Incubation: 24 hours post-transfection, treat cells with the ergostane derivative (1-10 μM), vehicle (DMSO), or the positive control GW3965 (1 μM). Incubate for 24 hours.

  • Lysis and Readout: Lyse cells using Passive Lysis Buffer. Inject Luciferase Assay Reagent II (LAR II) to measure Firefly luminescence (the LXR activation signal). Subsequently, inject Stop & Glo Reagent to quench the Firefly signal and initiate the Renilla luminescence (the normalization signal).

  • Analysis: Calculate the relative light units (RLU) by dividing Firefly by Renilla signals. A true LXR agonist will show a statistically significant fold-increase in RLU over the vehicle control.

References

  • Structure and Biological Activity of Ergostane-Type Steroids from Fungi. National Institutes of Health (NIH).[Link]

  • Side-Chain Modified Ergosterol and Stigmasterol Derivatives as Liver X Receptor Agonists. ACS Publications.[Link]

  • Phomopsterones A and B, Two Functionalized Ergostane-Type Steroids from the Endophytic Fungus Phomopsis sp. TJ507A. ACS Publications.[Link]

  • Hepatoprotective Ergostane and Lanostane Derivatives from Mushrooms for the Management of Metabolic Dysfunction−Associated Fatty Liver Disease. Begell House.[Link]

Foundational

Metabolic Precursors and Degradation Pathways of 5α-Ergostane: A Technical Guide for Biocatalysis and Drug Development

Executive Summary The 5α-ergostane skeleton is a C28 tetracyclic triterpenoid structure that serves as the fundamental architectural backbone for a vast array of fungal and plant sterols, including ergosterol and campest...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5α-ergostane skeleton is a C28 tetracyclic triterpenoid structure that serves as the fundamental architectural backbone for a vast array of fungal and plant sterols, including ergosterol and campesterol. Characterized by a trans-A/B ring junction and a highly specific methyl substitution at the C-24 position of the aliphatic side chain, the ergostane class of molecules is of profound interest to drug development professionals. Understanding the metabolic precursors that build this skeleton, as well as the microbial degradation pathways that deconstruct it, is critical for engineering microbial cell factories capable of producing high-value C19 steroid drug intermediates.

Biosynthetic Origins: Constructing the Ergostane Skeleton

The biosynthesis of the 5α-ergostane skeleton is a highly conserved pathway in fungi and certain plants, diverging from mammalian cholesterol synthesis primarily at the side-chain alkylation step.

The pathway initiates with the cyclization of the acyclic precursor 2,3-oxidosqualene into the C30 steroid core, lanosterol. Through a series of demethylation and isomerization reactions, lanosterol is converted into zymosterol[1].

The critical metabolic divergence occurs here: the enzyme sterol C24-methyltransferase (e.g., ERG6 in Saccharomyces cerevisiae) catalyzes the transfer of a methyl group from S-adenosylmethionine to the C-24 position of zymosterol, forming fecosterol[2]. This specific methylation event establishes the 28-carbon ergostane skeleton. Fecosterol undergoes subsequent desaturation and isomerization to yield ergosterol, the primary provitamin D2 in fungi[3]. Complete chemical or enzymatic saturation of the double bonds (Δ5, Δ7, Δ22) in these precursors yields the fully saturated 5α-ergostane molecule.

Biosynthesis Squalene Squalene (Acyclic Precursor) Lanosterol Lanosterol (C30 Steroid Core) Squalene->Lanosterol Squalene Epoxidase & Cyclase Zymosterol Zymosterol (C27 Intermediate) Lanosterol->Zymosterol Demethylation (CYP51) Fecosterol Fecosterol (C28 Ergostane Skeleton) Zymosterol->Fecosterol Sterol C24-Methyltransferase (ERG6) Ergosterol Ergosterol (Provitamin D2) Fecosterol->Ergosterol Desaturation & Isomerization Ergostane 5α-Ergostane (Fully Saturated) Ergosterol->Ergostane Complete Catalytic Reduction

Biosynthetic pathway of the 5α-ergostane skeleton via C24-methylation.

Microbial Degradation: Deconstructing the Ergostane Architecture

In industrial biocatalysis, Actinobacteria (predominantly Mycobacterium and Rhodococcus species) are utilized to degrade the side chains of ergostane-type sterols to produce C19 steroid intermediates like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (ADD)[4],[5]. The degradation pathway is a highly coordinated sequence of oxidative events.

Phase I: A-Ring Oxidation

Degradation is initiated at the A-ring of the steroid nucleus. The 3β-hydroxyl group is oxidized, and the Δ5 double bond is isomerized to Δ4. This reaction is catalyzed by either an NAD(P)-dependent 3β-hydroxysteroid dehydrogenase (HSD) or a molecular oxygen-requiring cholesterol oxidase (ChOx), yielding a 3-keto-4-ene intermediate[6]. This step is a prerequisite for subsequent transport and side-chain cleavage.

Phase II: Side-Chain Cleavage (Overcoming the C24-Methyl Hurdle)

The aliphatic side chain is degraded via a process analogous to fatty acid β-oxidation. However, the defining C24-methyl group of the ergostane skeleton presents a severe steric hurdle that blocks standard β-oxidation[7].

Degradation begins with the ω-oxidation of the terminal C26/C27 methyl group by cytochrome P450 monooxygenases (e.g., Cyp125), forming a carboxylic acid[8]. To bypass the C24 branch, the bacteria deploy specialized enzymes. An aldolase (e.g., Ltp2 in Mycobacterium tuberculosis) works in tandem with a hydratase to catalyze a retro-aldol cleavage of the branched side chain[7]. This highly specific cleavage releases propionyl-CoA and acetyl-CoA, ultimately yielding the C19 steroid core (AD/ADD)[9].

Phase III: Steroid Nucleus Degradation (9,10-Seco Pathway)

If the degradation pathway is not artificially truncated, the bacteria will completely mineralize the C19 core. The enzyme 3-ketosteroid 9α-hydroxylase (KshA) introduces a hydroxyl group at C9, while 3-ketosteroid Δ1-dehydrogenase (KstD) introduces a double bond at C1. This dual modification destabilizes the B-ring, leading to spontaneous hydrolytic ring opening (the 9,10-seco pathway)[10].

Degradation Ergostane Ergostane-type Sterol (e.g., Campesterol) KetoEne 3-Keto-4-ene Intermediate Ergostane->KetoEne 3β-HSD / ChOx (A-Ring Oxidation) SideChain Side-Chain Cleavage (β-Oxidation & Ltp2 Aldolase) KetoEne->SideChain Cyp125 (C26/C27 Oxidation) ADD Androsta-1,4-diene-3,17-dione (ADD) SideChain->ADD Release of Propionyl-CoA Seco 9,10-Seco Pathway (Ring Mineralization) ADD->Seco KshA (9α-OH) & KstD (Δ1-DH)

Microbial degradation of ergostane-type sterols to C19 steroids and 9,10-seco cleavage.

Quantitative Bioconversion Data

The structural nuances of the sterol side chain dictate the kinetic efficiency of microbial degradation. Ergostane-type sterols (like campesterol) generally exhibit favorable conversion kinetics compared to sterols with bulkier C24-ethyl groups or additional double bonds.

Table 1: Comparative Bioconversion Efficiencies of Phytosterols by Mycobacterium sp.

Sterol SubstrateSide-Chain AlkylationMaximum Conversion Efficiency (%)Primary C19 Product
CampesterolC24-Methyl (Ergostane)~73-80%AD / ADD
β-SitosterolC24-Ethyl (Stigmastane)~80%AD / ADD
StigmasterolC24-Ethyl, Δ22~58%AD / ADD
ErgosterolC24-Methyl, Δ7, Δ22~60%AD / ADD

(Data synthesized from the biotransformation kinetics of Mycobacterium sp. 191574 and VKM Ac-1815D[4],[11])

Experimental Protocol: Directed Biotransformation of Ergostane-Type Sterols to ADD

To harness the degradation pathway for industrial drug intermediate production, the process must be engineered to halt before the 9,10-seco pathway initiates.

Objective: Selectively cleave the C24-methylated side chain of ergostane-type sterols while preserving the C19 steroid nucleus.

System Design & Causality:

  • Biocatalyst Engineering: Wild-type Mycobacterium fully mineralizes sterols. To accumulate ADD, we utilize a kshA (3-ketosteroid 9α-hydroxylase) deletion mutant. By knocking out kshA, we eliminate the enzyme responsible for introducing the 9α-hydroxyl group, effectively blocking the 9,10-seco ring-opening pathway and forcing the cell to excrete ADD[10].

  • Substrate Solubilization: Ergostane sterols are highly lipophilic and aggregate in aqueous media, severely limiting mass transfer. We formulate the substrate with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the sterol, while its hydrophilic exterior ensures dispersion, exponentially increasing bioavailability to the mycobacterial cell wall[5].

  • Self-Validating Controls: The protocol includes a parallel wild-type strain control. The wild-type should show complete sterol disappearance with zero ADD accumulation, validating that ADD accumulation in the experimental arm is strictly due to the targeted genetic intervention.

Step-by-Step Workflow:

  • Seed Culture Preparation: Inoculate the ΔkshAMycobacterium strain into 50 mL of MYC medium (10 g/L glycerol, 5 g/L yeast extract, pH 7.0). Incubate at 30°C, 200 rpm for 48 hours until the OD600 reaches ~2.5.

  • Substrate Formulation: Dissolve 5 g of campesterol (or mixed ergostane sterols) and 15 g of HP-β-CD in 100 mL of distilled water. Sonicate for 30 minutes at 40°C to ensure complete inclusion complex formation.

  • Biotransformation: Transfer the seed culture (10% v/v) into a 1 L bioreactor containing 500 mL of biotransformation medium. Add the HP-β-CD-sterol complex to achieve a final sterol concentration of 10 g/L.

  • Monitoring & Kinetics: Sample 1 mL every 24 hours. Extract with an equal volume of ethyl acetate. Analyze the organic phase via HPLC (C18 column, UV detection at 254 nm). Validation Check: The appearance of a peak at the known retention time of ADD confirms successful side-chain cleavage without nucleus degradation.

  • Harvest & Purification: Terminate the reaction upon plateauing of the ADD peak (typically 120-150 hours). Extract the broth with ethyl acetate, evaporate the solvent, and purify the ADD via silica gel column chromatography.

References

  • Buy Fecosterol | 516-86-9 - Smolecule. Smolecule. 2

  • KEGG Pathway: Sterol Biosynthesis. Kyoto Encyclopedia of Genes and Genomes. 1

  • Microbial side-chain degradation of ergosterol and its 3-substituted derivatives: a new route for obtaining of deltanoids. PubMed. 4

  • Rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion. PMC. 5

  • Microbial catabolism of sterols: focus on the enzymes that transform the sterol 3β-hydroxy-5-en into 3-keto-4-en. Oxford Academic. 6

  • Characterization of an Aldolase Involved in Cholesterol Side Chain Degradation in Mycobacterium tuberculosis. ASM Journals. 7

  • Microbial degradation of the phytosterol side chain. I. Enzymic conversion of 3-oxo-24-ethylcholest-4-en-26-oic acid into 3-oxochol-4-en-24-oic acid and androst-4-ene-3,17-dione. Journal of the American Chemical Society. 9

  • Divergent Conversion Efficiencies of Mycobacterium sp. 191574 for Various Phytosterols and Their Underlying Mechanisms. MDPI. 11

  • Metagenomes Reveal Global Distribution of Bacterial Steroid Catabolism in Natural, Engineered, and Host Environments. mBio - ASM Journals. 10

  • Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways. Semantic Scholar. 8

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. 3

Sources

Exploratory

A Senior Application Scientist's Guide to the Crystallographic Analysis of 5α-Ergostane

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of the methodologies required to determine and analyze the three-dimensional structure of 5α-erg...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the methodologies required to determine and analyze the three-dimensional structure of 5α-ergostane, a tetracyclic triterpene, using single-crystal X-ray diffraction (SCXRD). While a specific, publicly available crystal structure for the parent 5α-ergostane is not readily found in open-access databases, this document outlines the authoritative, field-proven protocols for its structural elucidation. The principles and techniques described are directly applicable and are based on established practices for similar steroidal compounds.[1][2][3]

The ergostane skeleton is a foundational structure for numerous biologically active steroids found in fungi, plants, and sponges.[3][4] Understanding the precise three-dimensional arrangement of these molecules is paramount in drug development, as structure dictates function, particularly in receptor binding and pharmacokinetic properties.[5] SCXRD remains the definitive method for obtaining this atomic-level insight.[5][6]

The Foundation: Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides comprehensive data on the molecular structure and 3D atomic arrangement of a crystalline solid.[5] The technique relies on the orderly arrangement of molecules within a crystal lattice. When a focused beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of spots.[5]

By analyzing the positions and intensities of these diffracted spots, we can work backward using Fourier transformation to calculate the electron density distribution within the crystal. This electron density map allows us to determine the precise position of each atom in the molecule, bond lengths, bond angles, and torsional angles, culminating in a complete, three-dimensional molecular structure.[6]

Experimental Workflow: From Powder to Final Structure

The successful determination of a crystal structure is a multi-step process that demands precision at every stage. Each step is designed to ensure the highest quality data is obtained, which in turn yields a reliable and accurate final structure.

XRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement Purification High-Purity 5α-Ergostane (>98%) Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Essential for ordered lattice Mounting Crystal Selection & Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer (Data Acquisition) Mounting->Diffractometer Precise orientation Processing Data Processing (Integration & Scaling) Diffractometer->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Generate reflection file Refinement Structure Refinement (Least-Squares Fitting) Solution->Refinement Initial atomic model Validation Validation & CIF Output Refinement->Validation Finalized model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Experimental Protocol

A. Synthesis and Purification:

  • Objective: To obtain 5α-ergostane of the highest possible purity (>98%).

  • Protocol: The starting material, typically ergosterol, is subjected to catalytic hydrogenation to reduce the double bonds in the steroid nucleus. The resulting 5α-ergostane is then purified using column chromatography or recrystallization from a suitable solvent like ethanol or acetone.

  • Causality: Impurities disrupt the crystal lattice, preventing the formation of well-ordered single crystals suitable for diffraction. High purity is a non-negotiable prerequisite.

B. Crystallization:

  • Objective: To grow single, defect-free crystals of 5α-ergostane, typically 0.1-0.3 mm in size.

  • Protocol: Slow Evaporation.

    • Dissolve the purified 5α-ergostane in a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) to near-saturation in a clean vial.

    • Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Causality: Slow, controlled solvent evaporation allows molecules to deposit onto a growing lattice in a highly ordered fashion, minimizing defects. Rapid crystallization leads to smaller, often polycrystalline or amorphous material unsuitable for SCXRD. For steroids that are difficult to crystallize, creating a derivative, such as a p-bromobenzoate ester, can be an effective strategy to promote crystallization.[7]

C. Data Collection:

  • Objective: To mount a suitable crystal and collect a complete, high-quality diffraction dataset.

  • Protocol:

    • A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head in the X-ray beam of a diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.

    • Data is collected using a modern CCD or CMOS detector. The instrument collects a series of diffraction images as the crystal is rotated in the X-ray beam.[8]

  • Self-Validation: The quality of the data is assessed in real-time by monitoring key statistics like redundancy (multiple measurements of the same reflection) and R-merge (a measure of the agreement between equivalent reflections).

D. Structure Solution and Refinement:

  • Objective: To convert the diffraction pattern into a final, validated 3D atomic model.

  • Protocol:

    • Data Reduction: The raw diffraction images are processed to integrate the intensity of each spot and apply corrections (e.g., for absorption).

    • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. Software packages like SHELXTL are commonly used for this, employing direct methods.[8]

    • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

    • Validation: The final model is rigorously checked for geometric and crystallographic consistency. The final output is a Crystallographic Information File (CIF), the standard format for reporting crystal structure data.[9]

Interpreting the Crystallographic Data

The final CIF contains a wealth of information. For a novel structure of an ergostane derivative, the data would be summarized in a table similar to the hypothetical example below. This data provides the definitive structural "fingerprint" of the molecule in the solid state.

Table 1: Representative Crystallographic Data for a Steroid Compound

ParameterValue (Example)Significance
Chemical FormulaC₂₈H₅₀Confirms the elemental composition of the crystallized molecule.[10]
Formula Weight386.70 g/mol Molar mass of the compound.[10]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell. Other common systems include orthorhombic and triclinic.[2]
Space GroupP2₁Describes the symmetry elements within the unit cell.
a, b, c (Å)a=6.5, b=11.2, c=18.5The dimensions of the unit cell, the repeating building block of the crystal.
α, β, γ (°)α=90, β=95.5, γ=90The angles between the unit cell axes.
Volume (ų)1350The volume of a single unit cell.
Z2The number of molecules per unit cell.
Density (calculated)1.05 g/cm³The theoretical density of the crystal.
R-factor (R1)< 0.05 (5%)A key indicator of the quality of the final model; it measures the agreement between the model and the data.
Goodness-of-Fit (GooF)~1.0A statistical measure of the refinement quality. A value close to 1.0 indicates a good refinement.

Conclusion and Broader Impact

Single-crystal X-ray diffraction is an indispensable tool in the arsenal of chemists and drug development professionals. For complex molecules like 5α-ergostane and its derivatives, SCXRD provides unambiguous determination of the absolute structure, conformational details of the steroid rings, and insights into intermolecular interactions within the crystal lattice.[2][6] This information is critical for understanding structure-activity relationships (SAR), guiding lead optimization, and ensuring the solid-state properties of an active pharmaceutical ingredient (API) are well-characterized.[5] The methodologies detailed herein represent the gold standard for achieving these goals, ensuring scientific rigor and providing the authoritative data needed to advance research and development.

References

  • Use of X-ray crystallography for the characterization of single crystals grown in steroid containing transdermal drug delivery systems. PubMed. Available at: [Link]

  • Two New Diketomorpholine Derivatives and a New Highly Conjugated Ergostane-Type Steroid from the Marine Algal-Derived Endophytic Fungus Aspergillus alabamensis EN-547. MDPI. Available at: [Link]

  • Single crystal X-ray experimental details. ResearchGate. Available at: [Link]

  • Structure and Biological Activity of Ergostane-Type Steroids from Fungi. PMC. Available at: [Link]

  • Ergostane - Wikipedia. Wikipedia. Available at: [Link]

  • 5alpha-Ergostane | C28H50 | CID 164641. PubChem. Available at: [Link]

  • Harnessing the power of single crystal X-ray diffraction. Veranova. Available at: [Link]

  • Recent Developments in Naturally Occurring Ergostane-Type Steroids. A Review. Natural Product Reports. Available at: [Link]

  • (PDF) Ergostane-type steroids from mushrooms of Pleurotus genus. ResearchGate. Available at: [Link]

  • Ergostane skeleton and ergosterol (1). ResearchGate. Available at: [Link]

  • Standard X-ray Diffraction Powder Patterns. NIST. Available at: [Link]

  • Structure and Biological Activity of Ergostane-Type Steroids from Fungi. ResearchGate. Available at: [Link]

  • Structure and Biological Activity of Ergostane-Type Steroids from Fungi. MDPI. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). DATACC. Available at: [Link]

  • Ergostane-type steroids from mushrooms of Pleurotus genus. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

GC-MS protocol for 5alpha-ergostane quantification in biological samples

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: GC-MS Protocol for the Extraction and Quantification of 5α-Ergostane in Biological Matrices

The Analytical Challenge & Mechanistic Rationale

5α-Ergostane (C₂₈H₅₀) is a saturated C28 sterane that serves two distinct roles in analytical chemistry: it is quantified as a highly specific geochemical and biological biomarker[1], and it is frequently utilized as a structurally ideal internal standard (IS) for the quantification of endogenous sterols (e.g., cholesterol, ergosterol). Because it is structurally related to ergostane derivatives[2] but lacks a reactive 3β-hydroxyl group, it behaves similarly to target sterols during liquid-liquid extraction while remaining completely inert to derivatization chemistries.

Direct injection of biological lipid extracts into a Gas Chromatography-Mass Spectrometry (GC-MS) system leads to rapid stationary phase degradation and severe matrix suppression. To isolate 5α-ergostane, we employ a causality-driven sample preparation workflow:

  • Alkaline Saponification: Biological matrices are rich in triglycerides and phospholipids. Heating the sample in methanolic potassium hydroxide (KOH) hydrolyzes ester bonds, converting complex lipids into water-soluble glycerol and fatty acid soaps. As a saturated hydrocarbon, 5α-ergostane remains unreacted.

  • Liquid-Liquid Partitioning: The addition of hexane and water forces the non-polar 5α-ergostane into the upper organic layer, leaving the highly polar saponified matrix behind.

  • Methodological Fork (SPE vs. Derivatization): If 5α-ergostane is the target biomarker, a silica gel Solid Phase Extraction (SPE) step is used to trap polar sterols and elute only the aliphatic steranes. If 5α-ergostane is used as an internal standard to quantify other sterols, the SPE step is skipped, and the extract is subjected to Trimethylsilyl (TMS) derivatization.

The Self-Validating Quality Control Framework

To ensure absolute trustworthiness, this protocol is designed as a self-validating system using a dual-standard approach:

  • Surrogate Standard (d4-5α-Cholestane): Spiked into the raw biological sample before any chemical treatment. Its final recovery percentage validates the efficiency of the saponification and extraction steps.

  • Injection Standard (5β-Cholane): Spiked into the final GC vial immediately before injection. The ratio of the surrogate standard to the injection standard continuously monitors and validates the GC-MS instrument's stability, inlet inertness, and detector sensitivity.

Experimental Protocol: Step-by-Step Methodology

Phase I: Saponification & Surrogate Spiking

  • Accurately weigh 50–100 mg of lyophilized, homogenized biological sample (e.g., tissue, feces, or sediment) into a 15 mL glass centrifuge tube with a Teflon-lined cap.

  • Spike the sample with 10 µL of the Surrogate Standard (d4-5α-cholestane, 100 µg/mL in hexane).

  • Add 2.0 mL of 1M KOH prepared in 95% Methanol.

  • Vortex vigorously for 30 seconds, then incubate in a heating block at 70°C for 60 minutes. Allow the tubes to cool to room temperature.

Phase II: Liquid-Liquid Extraction (LLE) 5. Add 1.0 mL of LC-MS grade water to the tube to increase the polarity of the aqueous phase. 6. Add 2.0 mL of Hexane. Vortex for 1 minute, then centrifuge at 3,000 x g for 5 minutes to break any emulsions. 7. Carefully transfer the upper hexane layer (containing the unsaponifiable fraction) to a clean glass vial. Repeat the hexane extraction twice more, pooling the organic layers.

Phase III: Methodological Fork

  • Path A (Targeting 5α-Ergostane Biomarker): Condition a 500 mg Silica Gel SPE cartridge with 5 mL hexane. Load the pooled extract. Elute with 5 mL of hexane. This fraction contains the steranes (including 5α-ergostane) while trapping polar sterols. Evaporate to dryness under a gentle N₂ stream.

  • Path B (Using 5α-Ergostane as an IS for Sterols): Evaporate the pooled extract to dryness under N₂. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes to form TMS-ether derivatives of endogenous sterols.

Phase IV: Final Reconstitution 8. Reconstitute the dried/derivatized residue in 100 µL of hexane containing the Injection Standard (5β-cholane, 10 µg/mL). Transfer to a GC vial with a glass insert.

Instrumental Acquisition & Data Synthesis

The analysis is performed using a capillary column optimized for sterol and terpene resolution, such as the DB-5MS (30 m × 0.25 mm, 0.25 µm)[3]. Electron Impact (EI) ionization at 70 eV is utilized. For 5α-ergostane, the base peak at m/z 217 is monitored; this fragment is the hallmark of all steranes, resulting from the cleavage of the D-ring and the C-17 alkyl side chain[1].

Table 1: Optimized GC-MS Operating Parameters

ParameterSetting / Value
Analytical Column DB-5MS (30 m × 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Injection Mode 1 µL, Splitless mode, Inlet Temp: 280°C
Oven Temperature Program 80°C (hold 1 min) → 20°C/min to 250°C → 5°C/min to 300°C (hold 10 min)
Transfer Line Temp 290°C
Ion Source / Quad Temp 230°C / 150°C
Acquisition Mode EI-SIM (Selected Ion Monitoring), 70 eV

Table 2: SIM Target Ions for Quantification and Qualification

CompoundRoleQuantifier Ion (m/z)Qualifier Ions (m/z)
5α-Ergostane Target / IS217 386 (M⁺), 259
d4-5α-Cholestane Surrogate QC221 376 (M⁺), 263
5β-Cholane Injection QC217 330 (M⁺), 149
Cholesterol-TMS Endogenous329 458 (M⁺), 368
Ergosterol-TMS Endogenous363 468 (M⁺), 337

Workflow Visualization

G N1 1. Biological Matrix (Lyophilization & Homogenization) N2 2. Surrogate Standard Addition (Spike d4-5α-Cholestane) N1->N2 Standardize input N3 3. Alkaline Saponification (1M KOH in MeOH, 70°C) N2->N3 Track extraction recovery N4 4. Liquid-Liquid Extraction (Hexane / H2O Partition) N3->N4 Cleave esterified lipids N5 5. Silica Gel SPE Cleanup (Elute Aliphatics with Hexane) N4->N5 Isolate non-polar fraction N6 6. GC-MS Acquisition (DB-5MS, EI-SIM Mode) N5->N6 Remove polar interferences

Figure 1: Self-validating extraction and GC-MS workflow for 5α-ergostane.

References

  • 5-Dehydroepisterol | C28H44O | CID 10894570 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Quantifying multiple source rock contributions to petroleum fluids: Bias in using compound ratios and neglecting the gas fraction | AAPG Bulletin Source: GeoScienceWorld URL:[Link]

  • Brown propolis bioactive compounds as a natural antimicrobial in alginate films applied to Piper nigrum L. Source: SciELO Brasil URL:[Link]

Sources

Application

1H and 13C NMR spectroscopy chemical shifts for 5alpha-ergostane

Application Note: 1 H and 13 C NMR Spectroscopy Protocols and Chemical Shift Assignments for 5 α -Ergostane Introduction & Scientific Context 5 α -Ergostane (24-methyl-5 α -cholestane) serves as the fundamental C28 stero...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1 H and 13 C NMR Spectroscopy Protocols and Chemical Shift Assignments for 5 α -Ergostane

Introduction & Scientific Context

5 α -Ergostane (24-methyl-5 α -cholestane) serves as the fundamental C28 steroidal backbone for a vast array of fungal, marine, and plant metabolites. Accurate structural elucidation of ergostane-type steroids is a critical bottleneck in natural product chemistry and drug development, particularly when identifying novel anti-inflammatory, immunosuppressive, and antineoplastic agents.

The primary analytical challenge in steroidal NMR lies in distinguishing subtle stereochemical differences within the rigid tetracyclic core and the flexible aliphatic side chain. Specifically, differentiating the C-24 epimers (24R vs. 24S) and mapping the orientation of core substituents requires a highly rigorous, self-validating NMR methodology.

Causality in Experimental Design (E-E-A-T)

To build a robust and self-validating protocol, every experimental parameter must be chosen with deliberate causality:

  • Solvent Selection and Solvent-Induced Shifts: Deuterated chloroform (CDCl 3​ ) is the universal standard due to its lack of exchangeable protons and optimal solvation of lipophilic sterols. However, in heavily functionalized ergostanes, side-chain signals (e.g., H-22 and H-23) frequently overlap in CDCl 3​ . In such cases, switching the solvent to pyridine- d5​ (C 5​ D 5​ N) is an effective strategy. Pyridine coordinates with steroidal hydroxyl groups, inducing predictable deshielding effects that resolve overlapping multiplets and allow for precise coupling constant ( J ) measurements to determine E/Z configurations[1].

  • The γ -Gauche Effect for Stereochemistry: Traditional 1 H NMR coupling constant analysis often fails in the rigid steroidal core due to complex overlapping spin systems. Instead, we rely on the 13 C NMR γ -gauche effect. A substituent (such as a hydroxyl group at C-14 or C-17) will significantly and predictably alter the chemical shifts of its γ -carbons (e.g., C-7, C-9, C-12, and C-21)[2]. The orientation ( α or β ) of the moiety dictates the magnitude of this shielding effect, providing a highly reliable, non-derivatized method to probe relative configurations[2].

  • Stereochemical Assignment at C-24: The stereocenter at C-24 is notoriously difficult to assign via 1D 1 H NMR alone. However, it can be definitively established by examining the 13 C shifts of C-24 and C-28. In CDCl 3​ , the 24R epimer consistently exhibits shifts at δC​ ~42.9 (C-24) and ~17.7 (C-28), whereas the 24S epimer shifts appear slightly downfield at δC​ ~43.2 (C-24) and ~18.1 (C-28)[1][3].

  • Computational Validation: To ensure absolute trustworthiness, empirical NMR data should be paired with Gauge-Including Atomic Orbital (GIAO) chemical shift calculations and DP4+ probability modeling. This statistical framework compares experimental shifts against calculated diastereomers, often identifying the correct epimer with >99% probability[4].

Quantitative Data Presentation

The following table summarizes the representative 13 C and 1 H NMR chemical shifts for the fully saturated 5 α -ergostane skeleton (24R configuration) in CDCl 3​ .

Table 1: Representative 13 C and 1 H NMR Chemical Shifts for 5 α -Ergostane (CDCl 3​ , 298 K)

PositionCarbon Type δC​ (ppm) δH​ (ppm)PositionCarbon Type δC​ (ppm) δH​ (ppm)
C-1 CH 2​ 38.70.85, 1.70C-15 CH 2​ 24.31.05, 1.55
C-2 CH 2​ 22.21.25, 1.45C-16 CH 2​ 28.41.20, 1.80
C-3 CH 2​ 26.81.15, 1.60C-17 CH56.41.10
C-4 CH 2​ 29.11.05, 1.30C-18 CH 3​ 12.20.65 (s)
C-5 CH47.11.10C-19 CH 3​ 12.40.80 (s)
C-6 CH 2​ 29.10.90, 1.30C-20 CH36.01.35
C-7 CH 2​ 32.30.95, 1.65C-21 CH 3​ 18.80.90 (d, J = 6.5)
C-8 CH35.61.40C-22 CH 2​ 33.81.00, 1.35
C-9 CH54.90.90C-23 CH 2​ 30.41.15, 1.30
C-10 C35.6-C-24 CH42.9[1]1.20
C-11 CH 2​ 21.21.25, 1.45C-25 CH31.61.50
C-12 CH 2​ 40.21.15, 2.00C-26 CH 3​ 17.60.82 (d, J = 6.8)
C-13 C42.7-C-27 CH 3​ 20.50.85 (d, J = 6.8)
C-14 CH56.41.00C-28 CH 3​ 17.7[1]0.78 (d, J = 6.8)

(Note: Values are synthesized from standard 5 α -sterane backbone models and C-24 alkyl epimer reference data[5]. Minor deviations may occur based on sample concentration and exact temperature).

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation

  • Weighing: Accurately weigh 10–15 mg of the purified 5 α -ergostane sample. High purity (>95%) is mandatory to prevent signal overlap in the crowded aliphatic region (0.5–2.0 ppm).

  • Solvation: Dissolve the sample in 600 µL of CDCl 3​ (99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solvent column height is precisely 4.0 to 4.5 cm to prevent vortexing and shimming artifacts during spinning.

Phase 2: NMR Acquisition (Optimized for 600 MHz Spectrometers)

  • 1D 1 H NMR: Utilize a standard 30° pulse program (zg30). Acquire with 64k data points, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 s. Acquire a minimum of 16 scans.

  • 1D 13 C NMR: Use a power-gated decoupling sequence (zgpg30) to minimize Nuclear Overhauser Effect (NOE) heating while maintaining sensitivity. Acquire with 64k data points, a spectral width of 250 ppm, a D1 of 2.0 s, and a minimum of 1024 scans.

  • 2D HSQC: Run in phase-sensitive mode with multiplicity editing (CH/CH 3​ positive, CH 2​ negative). This is essential for untangling the heavily overlapped methylene envelope of the steroidal core.

  • 2D HMBC: Set the long-range coupling constant ( nJCH​ ) to 8 Hz. This is the critical step for connecting the A/B/C/D rings and unambiguously placing the quaternary carbons (C-10, C-13).

  • 2D NOESY: Set the mixing time to 300–500 ms. This sequence is strictly required to determine the relative configuration of the C-20 and C-24 stereocenters. Look for diagnostic NOE correlations such as H 3​ -18/H-20 and H 3​ -28/H-14[1].

Phase 3: Data Processing and Self-Validation

  • Apply exponential line broadening (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation to enhance the signal-to-noise ratio.

  • Calibrate the spectra using the internal TMS signal ( δ 0.00 ppm) or the residual CHCl 3​ solvent peak ( 1 H δ 7.26 ppm, 13 C δ 77.16 ppm).

  • Validation Checkpoint: Cross-reference the extracted C-24 and C-28 chemical shifts against the established 24R/24S parameters[3] to validate the side-chain stereochemistry.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Optimize Shims Acq2D 2D NMR Acquisition (HSQC, HMBC, COSY) Acq1D->Acq2D Backbone Assignment Stereo Stereochemical Analysis (NOESY & γ-Gauche) Acq2D->Stereo Connectivities Validation Structural Validation (DP4+ Modeling) Stereo->Validation 3D Conformation

Figure 1: Step-by-step NMR workflow for the structural elucidation of ergostane-type steroids.

References

  • Ergostane-type steroids
  • Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ -Gauche Effect - NIH
  • Isolation of Sesquiterpenoids and Steroids from the Soft Coral Sinularia brassica and Determination of Their Absolute Configur
  • Ergostane-Type Sterols from King Trumpet Mushroom (Pleurotus eryngii)
  • Identification of C-24 alkyl epimers of marine sterols by 13C nuclear magnetic resonance spectroscopy - CDN Science Pub

Sources

Method

Advanced Application Note: Catalytic Hydrogenation and Radical Deoxygenation Synthesis of 5α-Ergostane from Ergosterol

Target Audience: Synthetic Chemists, Drug Development Professionals, and Geochemists. Document Purpose: To provide a highly robust, self-validating synthetic methodology for the conversion of ergosterol to its fully satu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Geochemists. Document Purpose: To provide a highly robust, self-validating synthetic methodology for the conversion of ergosterol to its fully saturated hydrocarbon backbone, 5α-ergostane.

Mechanistic Rationale & Pathway Design

Ergosterol (ergosta-5,7,22-trien-3β-ol) is the dominant sterol in fungal cell membranes and serves as a critical starting material for the semi-synthesis of numerous pharmacologically active ergostane-type steroids[1],[2]. The synthesis of its fully saturated hydrocarbon analog, 5α-ergostane , requires a two-phase approach: exhaustive saturation of the sterol core/side-chain, followed by the complete removal of the C3-hydroxyl group.

As a Senior Application Scientist, it is critical to address the specific chemical pitfalls inherent to sterol derivatization. Standard methodologies often fail due to steric hindrance and unwanted side reactions. This protocol is designed around two core mechanistic choices to ensure high purity and yield.

Overcoming Steric Hindrance in Exhaustive Hydrogenation

Ergosterol contains three double bonds: Δ5 , Δ7 , and Δ22 . While standard catalytic hydrogenation using Palladium on Carbon (Pd/C) or Raney Nickel easily reduces the Δ22 and Δ5 bonds, the tetrasubstituted/trisubstituted nature of the Δ7 bond makes it notoriously resistant to reduction, often leading to incomplete reactions or isomerization to the Δ8(14) position[3]. The Solution: We utilize Platinum(IV) oxide (Adams' catalyst, PtO₂) in an acidic solvent system (Ethyl Acetate/Glacial Acetic Acid). The acidic medium protonates the sterol slightly, increasing the electrophilicity of the double bonds and facilitating complete exhaustive hydrogenation to yield pure 5α-ergostanol .

Strategic Deoxygenation: Why Radical Cleavage Outperforms Hydride Reduction

The conversion of 5α-ergostanol to 5α-ergostane requires the deoxygenation of the secondary C3-hydroxyl group. A common, yet flawed, approach is the conversion of the alcohol to a tosylate followed by reduction with a hydride source (e.g., LiAlH₄). Because the C3 position is secondary, hydride reduction frequently triggers an E2 elimination pathway, yielding unwanted ergost-2-ene or ergost-3-ene byproducts rather than the target alkane[4]. The Solution: We employ the Barton-McCombie radical deoxygenation [5],[6]. By converting the alcohol into a thiocarbonyl derivative (a xanthate ester) and subjecting it to radical cleavage with tributyltin hydride (Bu₃SnH) and AIBN, we strictly bypass carbocation or carbanion intermediates. This radical mechanism guarantees the formation of the pure alkane without the risk of elimination[7].

Process Visualization

SynthesisPathway A Ergosterol (Ergosta-5,7,22-trien-3β-ol) B 5α-Ergostanol (5α-Ergostan-3β-ol) A->B H2, PtO2 EtOAc/AcOH (Hydrogenation) C Ergostanyl Xanthate (Thiocarbonyl Intermediate) B->C NaH, CS2, MeI THF (Xanthate Formation) D 5α-Ergostane (Target Hydrocarbon) C->D Bu3SnH, AIBN Toluene, Reflux (Radical Deoxygenation)

Synthetic pathway from ergosterol to 5α-ergostane via Barton-McCombie deoxygenation.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative metrics for this three-step workflow. Adhering to these parameters ensures reproducibility across different laboratory setups.

Reaction StepTarget Intermediate/ProductReagents & ConditionsReaction TimeExpected YieldPrimary Analytical Validation
1. Hydrogenation 5α-ErgostanolH₂, PtO₂, EtOAc/AcOH, 50 psi, 25 °C24 h>92%¹H NMR: Absence of signals at δ 5.1–5.6 ppm
2. Xanthate Synthesis Ergostanyl XanthateNaH, CS₂, MeI, THF, 0 °C to 25 °C3.5 h85–90%IR: Strong C=S stretch at ~1050 cm⁻¹
3. Radical Cleavage 5α-ErgostaneBu₃SnH, AIBN, Toluene, 110 °C4 h75–80%GC-MS: m/z 386; ¹³C NMR: Absence of C-O

Step-by-Step Experimental Protocols

Note: This protocol is a self-validating system. Do not proceed to the next phase without confirming the analytical checkpoints.

Phase I: Exhaustive Catalytic Hydrogenation to 5α-Ergostanol
  • Preparation: In a 250 mL heavy-walled Parr hydrogenation flask, dissolve 3.97 g (10.0 mmol) of high-purity Ergosterol in a solvent mixture of 50 mL Ethyl Acetate (EtOAc) and 10 mL Glacial Acetic Acid (AcOH).

  • Catalyst Addition: Carefully add 200 mg of Platinum(IV) oxide (PtO₂). Caution: PtO₂ can ignite flammable solvents; purge the flask with inert gas prior to addition.

  • Hydrogenation: Attach the flask to a Parr shaker. Purge the system with H₂ gas three times, then pressurize to 50 psi. Shake vigorously at room temperature (25 °C) for 24 hours.

  • Workup: Vent the H₂ gas safely. Filter the reaction mixture through a tight pad of Celite to remove the platinum catalyst, washing the pad with an additional 30 mL of EtOAc.

  • Neutralization: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) until the aqueous layer is slightly basic (pH ~8), followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5α-ergostanol as a white crystalline solid.

  • Validation Checkpoint: Run a ¹H NMR (CDCl₃). The complete disappearance of the olefinic protons (originally present at δ 5.1–5.6 ppm in ergosterol) confirms total saturation.

Phase II: Barton-McCombie Deoxygenation
Step A: Synthesis of Ergostanyl S-Methyl Xanthate
  • Deprotonation: In an oven-dried, N₂-flushed 100 mL round-bottom flask, dissolve 2.01 g (5.0 mmol) of 5α-ergostanol in 40 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath. Add 600 mg of Sodium Hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol) in portions. Stir for 30 minutes until H₂ evolution ceases.

  • Thiocarbonylation: Dropwise, add 1.51 mL (25.0 mmol) of Carbon Disulfide (CS₂). The solution will adopt a distinct yellow/orange hue. Stir for 1 hour at 0 °C.

  • Methylation: Add 1.25 mL (20.0 mmol) of Methyl Iodide (MeI) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Workup: Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Diethyl Ether (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield the xanthate ester.

  • Validation Checkpoint: IR Spectroscopy must show a strong characteristic thiocarbonyl (C=S) stretching frequency around 1050 cm⁻¹.

Step B: Radical Cleavage to 5α-Ergostane
  • Radical Initiation: Dissolve the purified ergostanyl xanthate in 50 mL of anhydrous Toluene in a two-neck flask equipped with a reflux condenser. Degas the solution by bubbling N₂ through it for 15 minutes.

  • Reduction: Add 2.69 mL (10.0 mmol) of Tributyltin hydride (Bu₃SnH) and 82 mg (0.5 mmol) of Azobisisobutyronitrile (AIBN).

  • Reflux: Heat the mixture to a vigorous reflux (110 °C) under an N₂ atmosphere for 4 hours. The yellow color of the xanthate will dissipate as the radical deoxygenation proceeds.

  • Tin Removal & Workup: Cool the reaction to room temperature and evaporate the toluene under reduced pressure. To remove the organotin byproducts, partition the crude residue between Hexanes (50 mL) and Acetonitrile (50 mL). The non-polar 5α-ergostane will selectively partition into the hexane layer, while the tin residues remain in the acetonitrile layer. Separate and concentrate the hexane layer.

  • Final Purification: Pass the concentrated residue through a short plug of silica gel, eluting with 100% Hexanes to yield pure 5α-ergostane.

  • Validation Checkpoint:

    • GC-MS: Confirm the molecular ion peak at m/z 386.

    • ¹³C NMR: Confirm the complete absence of the C-O carbon signal (typically found around δ 71 ppm in the precursor).

References

  • Structure and Biological Activity of Ergostane-Type Steroids from Fungi - PMC. nih.gov. 1

  • CH304713A - A process for selectively hydrogenating ergosterol and its esters. google.com. 3

  • Ergostane-type steroids from mushrooms of Pleurotus genus - PubMed. nih.gov. 2

  • Control of the stereochemistry of C14 hydroxyl during the total synthesis of withanolide E and physachenolide C. rsc.org. 4

  • The Etymology of Chemical Names: Tradition and Convenience vs. Rationality in Chemical Nomenclature. dokumen.pub. 5

  • Synthesis of Swinhoeisterol A, Dankasterone A and B, and Periconiastone A by Radical Framework Reconstruction. acs.org. 6

  • Asymmetric Total Syntheses of (+)-Davisinol and (+)-18-Benzoyldavisinol: A HAT-Initiated Transannular Redox Radical Approach. acs.org. 7

Sources

Method

Application Note: In Vitro Cytotoxicity and Apoptotic Profiling of 5α-Ergostane Compounds

Introduction & Mechanistic Grounding 5α-ergostane compounds represent a highly bioactive class of steroidal metabolites predominantly isolated from fungi, marine organisms, and select plants[1]. Characterized by their un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

5α-ergostane compounds represent a highly bioactive class of steroidal metabolites predominantly isolated from fungi, marine organisms, and select plants[1]. Characterized by their unique tetracyclic ergostane skeleton, naturally occurring derivatives such as aspersterols, agarol, and withaferin A have demonstrated profound antiproliferative activities against various human malignancies, including lung, breast, and prostate cancer cell lines[1][2][3].

Unlike broad-spectrum chemotherapeutics that universally target rapidly dividing cells, specific ergostane-type steroids exhibit selective cytotoxicity by exploiting the altered metabolic and apoptotic thresholds of cancer cells[4]. The primary mode of action frequently involves the disruption of mitochondrial homeostasis. Upon cellular entry, these compounds induce reactive oxygen species (ROS) accumulation and trigger the collapse of the mitochondrial membrane potential ( Δψm​ )[4][5]. This depolarization initiates the intrinsic apoptotic cascade, characterized by the release of cytochrome c and apoptosis-inducing factor (AIF), culminating in the activation of caspase-9 and caspase-3[4][5].

Mechanism Ergostane 5α-Ergostane Compounds ROS ROS Generation & Oxidative Stress Ergostane->ROS Induces Mito Mitochondrial Depolarization (Loss of Δψm) Ergostane->Mito Targets ROS->Mito Exacerbates CytoC Cytochrome c / AIF Release Mito->CytoC Triggers Caspase Caspase-9 & -3 Activation CytoC->Caspase Activates Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Executes

Fig 1: Intrinsic mitochondrial apoptotic pathway induced by 5α-ergostane compounds.

Quantitative Data Summary

The structural diversity of the 5α-ergostane scaffold—such as the presence of conjugated double bonds at Δ17 and Δ22 or modifications at the C-3 hydroxy group—dictates the potency and specific cellular targets of the compound[2][6]. Table 1 summarizes representative ergostane compounds and their established in vitro cytotoxicity profiles.

Table 1: Representative 5α-Ergostane Compounds and Cytotoxicity Profiles

CompoundSourceTarget Cell Line(s)IC50 / GI50Proposed Mechanism
Aspersterol A Aspergillus unguisACHN, HCT-15, PC-33.4 – 4.5 μMCytotoxicity via conjugated double bonds[2]
Ergosterol Peroxide Various FungiSK-GT-4, MDA-MB-231Dose-dependentApoptosis, mitochondrial dysfunction[6]
Withaferin A Withania somniferaProstate Cancer Cells< 5 μMPar-4 induction, Caspase-8/3 activation[3]
Agarol Agaricus blazeiAGS, A549, MKN45Dose-dependentCaspase-independent apoptosis, G2/M arrest[5]
Compound 1 & 2 Ganoderma lingzhiA549, MCF-75.15 – 8.57 μg/mLRemarkable cytotoxicity, specific target unknown[7]

Experimental Workflows and Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. They incorporate orthogonal viability assessments (metabolic vs. ATP-based) and multiplexed flow cytometry to confirm the precise mechanism of cell death.

Workflow Culture 1. Cell Culture (Log-phase) Treatment 2. Compound Treatment (Dose-response) Culture->Treatment Viability 3. Viability Assays (MTT / CTG) Treatment->Viability Mechanism 4. Mechanistic Profiling (Annexin V / JC-1) Viability->Mechanism Analysis 5. Data Integration (IC50 & SAR) Mechanism->Analysis

Fig 2: Standardized in vitro cytotoxicity and mechanistic profiling workflow.

Protocol 1: Orthogonal Cell Viability Screening (MTT and ATP Assays)

Scientist's Insight (Causality): Ergostane steroids can directly perturb mitochondrial oxidoreductase enzymes due to their structural localization in lipid rafts and mitochondrial membranes[4]. Relying solely on the MTT assay (which measures mitochondrial metabolic activity) may yield false positives for cytotoxicity if the compound temporarily inhibits the enzyme without causing immediate cell death. Therefore, we strictly couple MTT with the CellTiter-Glo (CTG) assay, which quantifies intracellular ATP as a direct, metabolism-independent proxy for viable cell mass[6].

System Validation:

  • Positive Control: Staurosporine (1 μM) or Doxorubicin.

  • Vehicle Control: 0.1% DMSO (matches the highest solvent concentration in treated wells to rule out solvent toxicity).

  • Background Control: Media + Vehicle (no cells) to subtract baseline luminescence/absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549 or MCF-7) at 5,000 cells/well in a 96-well opaque-walled plate (for CTG) and a clear plate (for MTT). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point 1:3 serial dilution of the 5α-ergostane compound in culture media (range: 0.1 μM to 100 μM). Ensure final DMSO concentration is ≤0.1%. Treat cells for 48 and 72 hours.

  • MTT Readout: Add 20 μL of MTT solution (5 mg/mL in PBS) per well. Incubate for 3 hours. Discard media, dissolve formazan crystals in 100 μL DMSO, and read absorbance at 570 nm.

  • CTG Readout: Equilibrate the opaque plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes in the dark, and record luminescence.

  • Data Analysis: Calculate IC50 using non-linear regression (curve fit) in standard statistical software.

Protocol 2: Apoptosis Quantification via Annexin V-FITC/PI Flow Cytometry

Scientist's Insight (Causality): Annexin V requires physiological concentrations of calcium ( Ca2+ ) to bind to phosphatidylserine (PS) exposed on the outer plasma membrane during early apoptosis. Using standard Trypsin-EDTA for cell detachment chelates Ca2+ and strips membrane surface proteins, yielding false-negative apoptotic populations. We strictly utilize an EDTA-free detachment method (e.g., Accutase or TrypLE) to preserve the integrity of the assay[4].

Step-by-Step Methodology:

  • Seed 2 × 10⁵ cells/well in 6-well plates and incubate overnight.

  • Treat cells with the 5α-ergostane compound at 0.5×, 1×, and 2× the established IC50 value for 24 and 48 hours.

  • Collect both the culture media (containing floating late-apoptotic/necrotic cells) and the adherent cells using an EDTA-free dissociation reagent.

  • Centrifuge at 300 × g for 5 minutes at 4°C. Wash the pellet twice with cold PBS.

  • Resuspend cells in 100 μL of 1× Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

  • Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Add 400 μL of 1× Binding Buffer and analyze immediately via flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptosis

    • Annexin V+ / PI+ : Late apoptosis

    • Annexin V- / PI+ : Necrosis

Protocol 3: Mitochondrial Membrane Potential ( Δψm​ ) Assessment via JC-1

Scientist's Insight (Causality): Because 5α-ergostanes heavily target mitochondrial integrity, assessing Δψm​ is critical[4][5]. JC-1 is a lipophilic, cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells, it forms red-fluorescent J-aggregates. In apoptotic cells treated with ergostanes, the loss of Δψm​ prevents aggregation, leaving green-fluorescent monomers. The Red/Green fluorescence ratio provides a self-normalizing, highly sensitive metric for mitochondrial depolarization.

Step-by-Step Methodology:

  • Treat cells in 6-well plates with the compound as described in Protocol 2. Include a positive control for depolarization (e.g., 50 μM CCCP for 30 minutes prior to staining).

  • Harvest cells and wash once with PBS.

  • Resuspend the cell pellet in 500 μL of culture media containing 2 μM JC-1 dye.

  • Incubate at 37°C for 30 minutes in the dark.

  • Wash cells twice with cold PBS to remove excess dye, and resuspend in 300 μL PBS.

  • Analyze via flow cytometry using the FITC channel (green monomers, ~529 nm emission) and PE/Texas Red channel (red J-aggregates, ~590 nm emission).

  • Calculate the ratio of Red to Green fluorescence. A significant decrease in this ratio confirms mitochondrial depolarization induced by the ergostane compound.

References

  • Structure and Biological Activity of Ergostane-Type Steroids from Fungi Source: Molecules / National Center for Biotechnology Information (PMC) URL:[Link]

  • Aspersterols A–D, Ergostane-Type Sterols with an Unusual Unsaturated Side Chain from the Deep-Sea-Derived Fungus Aspergillus unguis Source: Journal of Natural Products / ACS Publications URL:[Link]

  • Par-4-Dependent Apoptosis by the Dietary Compound Withaferin A in Prostate Cancer Cells Source: Cancer Research / AACR Journals URL:[Link]

  • Mitochondria-Targeted Lupane Triterpenoid Derivatives and Their Selective Apoptosis-Inducing Anticancer Mechanisms Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Agarol, an ergosterol derivative from Agaricus blazei, induces caspase-independent apoptosis in human cancer cells Source: ResearchGate URL:[Link]

  • Cytotoxic ergostane-type steroids from Ganoderma lingzhi Source: Steroids / PubMed URL:[Link]

  • Cytotoxicity of ergosterol peroxide probes via the CTG assay Source: ResearchGate / RSC Med. Chem. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing auto-oxidation of 5alpha-ergostane during lipid extraction

Welcome to the Lipidomics Troubleshooting & Technical Support Center . This guide is engineered for researchers, analytical chemists, and drug development professionals facing challenges with the degradation of internal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lipidomics Troubleshooting & Technical Support Center . This guide is engineered for researchers, analytical chemists, and drug development professionals facing challenges with the degradation of internal standards during lipid extraction.

Here, we address a highly specific but critical issue: Preventing the auto-oxidation of 5α-ergostane .

While 5α-ergostane (the fully saturated hydrocarbon backbone of ergosterol) is widely selected as an internal standard precisely because it lacks reactive double bonds, it is not entirely immune to oxidative degradation. Under rigorous extraction conditions, it can still undergo radical-mediated degradation, compromising the quantitative accuracy of your mass spectrometry (MS) workflows.

🔬 Mechanistic Insight: The Reality of Stanol Auto-Oxidation

To stop auto-oxidation, you must first understand its causality.

Unlike unsaturated sterols (e.g., cholesterol, ergosterol) which rapidly oxidize at allylic and bis-allylic carbons, 5α-ergostane is fully saturated. However, it contains multiple tertiary carbons (specifically at C5, C14, C17, C20, and C24). During lipid extraction—especially when exposed to transition metals from biological matrices, ambient UV light, or dissolved oxygen—these tertiary C-H bonds become vulnerable to hydrogen abstraction.

This abstraction initiates a slow but destructive radical chain reaction, leading to the formation of alkyl radicals, which rapidly react with oxygen to form peroxyl radicals and downstream hydroperoxides [2, 3].

Pathway Init Initiation (ROS / Trace Metals) Stanol 5α-Ergostane (Tertiary C-H Bond) Init->Stanol H-abstraction Radical Alkyl Radical (R•) Formation at C5, C14 Stanol->Radical Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 Hydroperoxide Hydroperoxide (Degradation Product) Peroxyl->Hydroperoxide + R-H BHT BHT Intervention (Radical Scavenging) BHT->Radical Quenches BHT->Peroxyl Quenches

Mechanistic pathway of 5α-ergostane auto-oxidation at tertiary carbons and BHT intervention.

📋 Standard Operating Procedure: Oxidation-Proof Extraction

To create a self-validating, oxidation-proof system, every step of your extraction must actively suppress radical initiation and propagation. The following modified Folch/Bligh-Dyer protocol incorporates kinetic and chemical safeguards.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a Chloroform:Methanol (2:1 v/v) solution. Immediately add 0.005% (w/v) Butylated hydroxytoluene (BHT) .

    • Causality: BHT acts as a sacrificial phenolic antioxidant, donating a hydrogen atom to quench peroxyl radicals before they can propagate through your sterol pool [1].

  • Sample Homogenization: Perform all tissue/cell homogenization strictly on ice (4°C) under a gentle, continuous stream of Argon gas.

    • Causality: Low temperatures drastically reduce reaction kinetics. Argon is heavier than nitrogen and effectively displaces ambient oxygen from the tube, removing the primary reactant required for hydroperoxide formation.

  • Phase Separation: Add MS-grade water to induce phase separation. Vortex thoroughly and centrifuge at 4°C for 10 minutes at 3,000 x g. Carefully extract the lower organic phase (containing 5α-ergostane and target lipids).

  • Solvent Evaporation: Dry the lipid extract using a vacuum centrifuge (SpeedVac) with no heat applied , or under a gentle stream of ultra-high purity Nitrogen.

    • Causality: Heat accelerates radical propagation. Vacuum drying in the dark prevents photo-oxidation and thermal degradation.

  • Storage: Resuspend the dried lipid pellet in your chosen LC-MS mobile phase or storage solvent. Purge the vial headspace with Argon, cap tightly, and store at -80°C.

Workflow Start 1. Sample Collection (Flash Freeze in LN2) Homogenize 3. Homogenization (Under Argon gas, 4°C) Start->Homogenize Solvent 2. Solvent Prep (CHCl3:MeOH + 0.005% BHT) Solvent->Homogenize Extract 4. Phase Separation (Centrifugation at 4°C) Homogenize->Extract Dry 5. Solvent Evaporation (Vacuum centrifuge, no heat) Extract->Dry Store 6. Storage (-80°C in Argon-purged vials) Dry->Store

Step-by-step lipid extraction workflow optimized to prevent sterol and stanol auto-oxidation.

❓ Troubleshooting Guides & FAQs

Q1: Why am I seeing degradation of 5α-ergostane when it lacks double bonds? A: While 5α-ergostane lacks the highly reactive allylic carbons of unsaturated sterols, it is not inert. Under harsh conditions (e.g., prolonged exposure to air, UV light, or transition metals from blood/tissue matrices), its tertiary C-H bonds undergo slow hydrogen abstraction. If your internal standard is degrading, you are likely failing to exclude oxygen during homogenization or using degraded solvents.

Q2: How do I prevent BHT from causing ion suppression in my downstream LC-MS/MS analysis? A: BHT is highly hydrophobic and ionizes readily, which can suppress the signal of co-eluting sterols in Electrospray Ionization (ESI). To mitigate this, ensure your liquid chromatography (LC) gradient is optimized to elute BHT away from your 5α-ergostane retention window. Alternatively, switch your MS source to Atmospheric Pressure Chemical Ionization (APCI), which is significantly less susceptible to ion suppression for sterol analysis [2].

Q3: Does the choice of extraction solvent impact the auto-oxidation rate? A: Absolutely. Chloroform, a staple in lipid extraction, degrades over time upon exposure to light and air to form phosgene and hydrochloric acid (HCl). HCl acts as a potent catalyst for sterol degradation. Always use fresh chloroform stabilized with amylene (avoid ethanol-stabilized chloroform, as ethanol alters phase partitioning) and store it in amber bottles.

Q4: I need to perform saponification to analyze total sterols. How do I protect 5α-ergostane during this high-heat, alkaline step? A: Traditional alkaline saponification (KOH in ethanol at 60-80°C) is notorious for inducing oxidation [3]. To protect 5α-ergostane, switch to a "cold saponification" protocol: incubate the samples at room temperature for 12-18 hours in the dark. Additionally, supplement the aqueous alkaline mixture with a water-soluble antioxidant like ascorbic acid or pyrogallol, which works synergistically with the BHT in your organic phase.

📊 Comparative Stability Data

To validate the necessity of these protective measures, observe the quantitative recovery data below. While 5α-ergostane is inherently more stable than ergosterol, failing to use BHT and inert gas still results in measurable losses that will skew your absolute quantification.

Sterol / Stanol TypeStructural FeatureRecovery (Room Temp, Air, No BHT)Recovery (4°C, Argon, 0.005% BHT)Primary Oxidation Sites
Ergosterol Unsaturated (Δ5,7,22)< 40%> 95%Allylic carbons (C4, C9, C14)
5α-Ergostane Saturated (Stanol)~ 85%> 99%Tertiary carbons (C5, C14, C20)
📚 References
  • Title: Oxidized lipid species in lipoproteins: Significance and analytical considerations Source: Medical Mass Spectrometry (2020) URL: [Link]

  • Title: Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation Source: Pharmaceutics (2021) URL: [Link]

  • Title: Oxidative stability of phytosterols in food models and foods Source: Ph.D. Thesis, University of Helsinki (2006) URL: [Link]

Troubleshooting

Technical Support Center: Correcting Baseline Drift in 5α-Ergostane GC-FID Quantification

Welcome to the technical support center for gas chromatography (GC) applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering baseline drift issues during t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for gas chromatography (GC) applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering baseline drift issues during the quantification of 5α-ergostane and related steroidal compounds using Flame Ionization Detection (FID). Here, you will find a combination of frequently asked questions for quick reference and in-depth troubleshooting guides to systematically diagnose and resolve the root causes of baseline instability. Our approach is grounded in scientific principles to not only solve immediate problems but also to foster a deeper understanding of your GC-FID system.

Frequently Asked Questions (FAQs)

Q1: What is baseline drift in GC-FID analysis, and why is it a problem for quantifying 5α-ergostane?

A: Baseline drift is the gradual, steady rise or fall of the baseline signal during a chromatographic run.[1][2] For the accurate quantification of 5α-ergostane, a stable baseline is crucial. Baseline drift can lead to inaccurate peak integration, compromising the precision and accuracy of your results. It can elevate the limits of detection and quantification (LOD/LOQ), making it particularly challenging to analyze low-concentration samples.

Q2: What is the most common cause of a rising baseline in a temperature-programmed GC-FID run?

A: The most frequent cause of a rising baseline that correlates with the temperature program is column bleed .[1][3][4] This phenomenon occurs when the stationary phase of the GC column degrades at elevated temperatures, and fragments of it elute into the detector, generating a signal.[4][5]

Q3: Can my carrier gas be a source of baseline drift?

A: Absolutely. Impurities in the carrier gas, such as moisture, oxygen, or hydrocarbons, can significantly contribute to baseline noise and drift.[6][7] Oxygen, in particular, is detrimental as it can accelerate the degradation of the column's stationary phase, leading to increased column bleed.[5][8][9] Using ultra-high purity gases and in-line purifiers is essential for stable baseline performance.[6][10]

Q4: How can I differentiate between column bleed and septum bleed?

A: Column bleed is typically observed as a gradual and consistent rise in the baseline that follows the temperature gradient of your oven program.[3][4] In contrast, septum bleed often manifests as discrete, sharp "ghost peaks" that appear at high temperatures in the chromatogram.[11][12] A simple diagnostic test is to perform a blank run without an injection. If the extraneous peaks disappear, the source is likely the vial cap septum. If they persist, the inlet septum is the probable cause.[11]

Q5: Is it possible for the FID detector itself to cause baseline drift?

A: Yes, a contaminated FID detector can lead to a variety of baseline issues, including drift, noise, and spiking.[13][14][15] Over time, deposits of silica (from column bleed) or carbon (from incomplete combustion of samples and solvents) can accumulate on the collector and jet.[1][15] These deposits can alter the detector's electrical characteristics and lead to an unstable signal.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving baseline drift in your 5α-ergostane analysis.

Part 1: Initial Diagnosis and System Evaluation

The first step in troubleshooting is to systematically evaluate the components of your GC-FID system. The following flowchart provides a logical workflow for this process.

A Observe Baseline Drift in 5α-Ergostane Analysis B Perform a Blank Run (No Injection) A->B C Drift Persists? B->C D Isolate the Detector (Cap off column at inlet) C->D Yes H Drift Disappears or is Reduced C->H No E Drift Persists? D->E F Check Detector Gases & Electronics E->F Yes G Issue is with Column, Inlet, or Carrier Gas E->G No I Suspect Sample Matrix or Vial Septum Bleed H->I cluster_0 Gas Supply cluster_1 GC System cluster_2 Potential Drift Sources A High Purity Gas Cylinder B Gas Purifiers (O2, H2O, Hydrocarbons) A->B C Pressure Regulator B->C D Inlet (Septum, Liner) C->D Carrier Gas Flow E GC Column D->E F FID Detector E->F G Gas Impurities G->B H Leaks (Oxygen) H->D I Septum Bleed I->D J Column Bleed J->E K Detector Contamination K->F

Caption: Relationship of GC components to drift sources.

By following this structured troubleshooting guide, you can systematically identify and correct the cause of baseline drift in your 5α-ergostane GC-FID analyses, leading to more accurate and reliable quantitative results.

References

  • Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention. [Link]

  • Restek Corporation. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. [Link]

  • Agilent. Troubleshooting Gas Chromatograph Baseline Problems. [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]

  • Restek Corporation. Troubleshooting Guide. [Link]

  • Phenomenex. (2025, October 15). Phenomenex technical tip for Baseline problems - offset. [Link]

  • Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed. [Link]

  • Restek Corporation. (2020, October 28). How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap?. [Link]

  • LCGC International. (2023, March 6). GC Column Killers!. [Link]

  • Element Lab Solutions. GC Diagnostic Skills III | Baseline Problems. [Link]

  • Chromservis. GC troubleshooting. [Link]

  • Chromatography Today. 5 Ways to Approach Baseline Issues. [Link]

  • GL Sciences. 4-2 Baseline Problems | Technical Support. [Link]

  • Supelco. Bulletin 783I Cleaning Flame Ionization Detectors: When and How. [Link]

  • Organomation. Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. [Link]

  • nexAir. How Gas Purity Impacts Analytical Instrument Performance. [Link]

  • Restek Corporation. How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap?. [Link]

  • LCGC International. (2023, August 1). GC Connections: Basic Care and Feeding of Your Detector. [Link]

  • ResearchGate. GC-FID Resolution Issue?. [Link]

  • EEWorld. (2014, February 19). Cleaning of TCD and FID detectors in gas chromatograph. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • American Laboratory. (2023, September 26). How to Minimize Septum Problems in GC. [Link]

  • Chromservis. Cleaning the detector. [Link]

  • Separation Science. (2024, April 4). GC-FID: 5 Must-Know Tactics For Optimal Performance. [Link]

Sources

Reference Data & Comparative Studies

Validation

5α-Ergostane vs. 5β-Ergostane: A Comprehensive Structural and Thermodynamic Comparison Guide

As drug development increasingly targets complex nuclear receptors and allosteric modulators, the stereochemistry of steroidal backbones has become a critical parameter in rational drug design. Ergostane, a 28-carbon tet...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex nuclear receptors and allosteric modulators, the stereochemistry of steroidal backbones has become a critical parameter in rational drug design. Ergostane, a 28-carbon tetracyclic triterpene characteristic of fungal and plant sterols, serves as a foundational scaffold for numerous bioactive compounds.

The stereochemical configuration at the C5 position—specifically the junction between the A and B rings—dictates the entire three-dimensional topology of the molecule. This guide provides an objective, data-driven comparison of 5α-ergostane and 5β-ergostane , detailing their thermodynamic stability, conformational mechanics, and the analytical protocols required to differentiate them.

Mechanistic Basis of Structural Divergence

The fundamental difference between 5α- and 5β-ergostane lies in the stereochemistry of the hydrogen atom at the C5 position, which determines how the A and B rings fuse.

  • 5α-Ergostane (Trans A/B Junction): The C5 hydrogen is oriented in the α-position (pointing down), while the C19 angular methyl group is in the β-position (pointing up). This trans fusion results in a highly planar, extended chair-chair conformation. The 5α-reduction pathway essentially flattens the steroid molecule, which is a critical structural feature that stabilizes hormone-receptor complexes in biological systems [1].

  • 5β-Ergostane (Cis A/B Junction): The C5 hydrogen is oriented in the β-position (pointing up), perfectly cis to the C19 methyl group. This forces the A ring to fold downward, creating a distinct "bent" or "tent-like" structure. In 5β-reduced steroids, the A ring sits at an approximate 67° to 90° angle relative to the B ring [2].

G Start Ergostane Steroid Backbone Sub1 5α-Isomer (Trans A/B Junction) Start->Sub1 Sub2 5β-Isomer (Cis A/B Junction) Start->Sub2 Conf1 Planar / Extended Conformation Sub1->Conf1 Conf2 Bent Conformation (~90° A/B Angle) Sub2->Conf2 Thermo1 High Thermodynamic Stability Conf1->Thermo1 Thermo2 Lower Stability (Steric Strain) Conf2->Thermo2

Fig 1. Divergent conformational and thermodynamic pathways of 5α and 5β steroid isomers.

Thermodynamic Stability Profile

From a thermodynamic perspective, 5α-ergostane is significantly more stable than 5β-ergostane . The causality behind this stability difference is rooted in intramolecular steric strain and 1,3-diaxial interactions.

In the planar 5α-configuration, the substituents on the rigid cyclohexane rings can adopt highly stable equatorial positions, minimizing van der Waals repulsion. Conversely, the cis A/B ring fusion in the 5β-isomer forces the A ring into a conformation where severe 1,3-diaxial interactions occur between the axial protons of the A ring and the C19 methyl group.

Thermodynamic studies on analogous steroidal systems (such as cholestanols) demonstrate that 5α-isomers exhibit lower complexation energies, higher melting points, and distinct enthalpies of fusion compared to their 5β counterparts, driven largely by optimized dispersion forces in the planar state [3].

Quantitative Comparison Table
Parameter5α-Ergostane5β-ErgostaneCausality / Impact
A/B Ring Junction TransCisDictates global molecular topology.
A/B Dihedral Angle ~180° (Planar)~67° - 90° (Bent)Affects spatial orientation for receptor docking.
Thermodynamic Stability HighLow to Moderate5β suffers from 1,3-diaxial steric repulsion.
Receptor Affinity (General) High (e.g., AR)Very Weak / NegligiblePlanar structure stabilizes receptor binding pockets [1][2].
C5-H / C19-Me Relationship Anti-periplanarCo-facial (Syn)Serves as the primary diagnostic marker in NMR.

Self-Validating Analytical Methodologies

To objectively differentiate between 5α- and 5β-ergostane during drug synthesis or extraction, researchers must employ rigorous, self-validating protocols. The following methodologies are designed to provide absolute stereochemical confirmation.

Protocol A: 2D NOESY NMR Spectroscopy

Rationale: Nuclear Overhauser Effect Spectroscopy (NOESY) measures spatial proximity (< 5 Å) rather than through-bond connectivity. Because the C5 proton and C19 methyl group are on opposite faces in the 5α-isomer and the same face in the 5β-isomer, NOESY provides a binary, self-validating diagnostic readout.

  • Sample Preparation: Dissolve 5-10 mg of the highly purified ergostane compound in 0.6 mL of deuterated chloroform (CDCl₃). Internal Control: Include 0.1% TMS (Tetramethylsilane) as a chemical shift reference.

  • Instrument Calibration: Tune and match the NMR probe (typically 500 MHz or higher) to the exact solvent frequency. Run a standard 1D ¹H NMR to ensure sample purity and identify the C19 methyl singlet (typically around δ 0.8 - 1.0 ppm) and the C5 methine multiplet.

  • NOESY Acquisition: Set the mixing time (τ_m) to 300-500 ms. This specific window is optimized for the molecular weight of ergostane (~386 g/mol ) to allow sufficient cross-relaxation without spin diffusion artifacts.

  • Data Interpretation & Validation:

    • Positive Validation for 5β: Observe a strong cross-peak between the C5-H and C19-Me signals. This confirms the cis relationship (co-facial proximity).

    • Positive Validation for 5α: Observe an absence of a cross-peak between C5-H and C19-Me, while simultaneously observing a cross-peak between C5-H and C9-H (both are α-axial). The presence of the C5/C9 cross-peak validates that the experiment worked, proving the absence of the C5/C19 peak is due to trans geometry, not experimental failure.

Protocol B: Single-Crystal X-Ray Diffraction (XRD)

Rationale: While NMR provides solution-state average conformations, XRD provides absolute solid-state geometry, directly visualizing the A/B ring dihedral angle.

  • Crystallization: Dissolve the ergostane isomer in a minimal volume of hot ethanol/dichloromethane (1:1 v/v). Allow slow evaporation at 4°C over 48-72 hours. Causality: The planar 5α-isomer generally crystallizes more readily due to superior lattice packing efficiency.

  • Diffraction: Mount a suitable single crystal on a diffractometer equipped with Cu Kα radiation (λ = 1.54184 Å). Collect data at 100 K to minimize thermal motion of the aliphatic side chains.

  • Refinement: Solve the structure using direct methods. Measure the torsion angles between C1-C10-C5-C4. An angle near 180° confirms the 5α-configuration, whereas an angle near 60-90° confirms the 5β-configuration.

G Sample Ergostane Isomer Mixture Sep HPLC Separation (Chiral/C18 Column) Sample->Sep NMR 2D NOESY NMR Analyze C5-H / C19-Me proximity Sep->NMR Xray X-ray Crystallography Direct A/B angle measurement Sep->Xray Val1 5α: No NOE (Trans) Angle ~180° NMR->Val1 Val2 5β: Strong NOE (Cis) Angle ~90° NMR->Val2 Xray->Val1 Xray->Val2

Fig 2. Analytical workflow for the isolation and structural validation of ergostane stereoisomers.

Implications in Drug Development

The stereochemical divergence between 5α and 5β configurations has profound implications for pharmacokinetics and pharmacodynamics.

Because the 5α-reduction flattens the steroid molecule, 5α-isomers generally exhibit high binding affinities for classic steroid receptors (e.g., the Androgen Receptor) [1]. The planar structure allows the molecule to slide deeply into hydrophobic binding pockets, maximizing van der Waals contacts.

Conversely, the bent 5β-isomers are often sterically hindered from entering these same planar binding pockets, resulting in very weak or negligible binding kinetics to classic receptors [2]. However, this does not render 5β-isomers biologically inert. The bent configuration is highly specific to certain metabolic pathways, most notably in the biosynthesis of bile acids, where the cis A/B ring junction is a crucial structural prerequisite for proper emulsification functions in the gut [4]. Therefore, when designing ergostane-derived therapeutics, selecting the 5α scaffold is optimal for classic receptor agonism/antagonism, while the 5β scaffold may be explored for highly specialized metabolic or allosteric targets.

References

  • The role of 5alpha-reduction in steroid hormone physiology - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • 5 beta dihydrotestosterone pharmaceutical formulations and related methods - US12029741B1. Google Patents.
  • Thermodynamic Properties of Steroids: 5-cholesten-3.BETA.-ol, 5.ALPHA.-cholestan-3.BETA.-ol, and 5.BETA.-cholestan-3.ALPHA.-ol. ResearchGate / J Oleo Sci. Available at:[Link]

  • Information on EC 1.3.1.3 - DELTA4-3-oxosteroid 5beta-reductase. BRENDA Enzyme Database. Available at:[Link]

Comparative

Cross-Validation of 5α-Ergostane Quantification: A Technical Guide to LC-MS and GC-MS Platforms

As sterolomics accelerates biomarker discovery and drug development, the demand for absolute quantification of sterols—ranging from cholesterol to low-abundance oxysterols—has never been higher. At the heart of these qua...

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Author: BenchChem Technical Support Team. Date: April 2026

As sterolomics accelerates biomarker discovery and drug development, the demand for absolute quantification of sterols—ranging from cholesterol to low-abundance oxysterols—has never been higher. At the heart of these quantitative assays lies 5α-ergostane , the gold-standard internal standard (IS). Because it is a fully saturated, exogenous plant/fungal-derived sterol backbone (C28H50), it is entirely absent from mammalian tissues, ensuring zero endogenous background interference.

However, quantifying 5α-ergostane (and by extension, the sterol panels it normalizes) requires navigating the distinct physical chemistries of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide objectively compares these two platforms, providing the mechanistic causality behind experimental choices and detailing self-validating protocols for rigorous cross-validation.

Mechanistic Grounding: Platform Physics & Causality

The choice between GC-MS and LC-MS is not merely a matter of instrument availability; it is dictated by the thermodynamic and ionization properties of the sterol molecule. Both platforms are considered gold standards for sterol quantification, but they operate on fundamentally different principles 1.

  • GC-MS (The Historical Gold Standard): GC-MS provides unparalleled chromatographic resolution and structural elucidation via Electron Ionization (EI) [[2]](). However, sterols possess a C3-hydroxyl group that engages in hydrogen bonding, leading to peak tailing and thermal degradation at high inlet temperatures. Causality: To survive the gas phase, the molecule must be derivatized (e.g., via silylation) to replace the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability 3.

  • LC-MS/MS (The High-Throughput Challenger): LC-MS is rapidly displacing GC-MS for targeted panels due to its speed and lack of mandatory derivatization 4. However, sterols are highly hydrophobic and resist traditional Electrospray Ionization (ESI), suffering from severe matrix ion suppression. Causality: To achieve robust sensitivity, Atmospheric Pressure Chemical Ionization (APCI) is required. APCI uses a corona discharge to ionize the solvent vapor, which then transfers the charge to the neutral sterol in the gas phase, bypassing the limitations of ESI [[5]]().

G Ergostane 5α-Ergostane GC_Path Gas Phase (High Temp) Ergostane->GC_Path LC_Path Liquid Phase (Solvent) Ergostane->LC_Path GC_Ion Electron Ionization (70 eV) GC_Path->GC_Ion GC_Frag Extensive Fragmentation GC_Ion->GC_Frag LC_Ion APCI (Corona Discharge) LC_Path->LC_Ion LC_Frag Protonated Intact Ions LC_Ion->LC_Frag

Fig 1: Mechanistic pathways of 5α-ergostane ionization in GC-MS versus LC-MS platforms.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both platforms when quantifying 5α-ergostane and associated sterols.

Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (APCI-MRM)
Sample Preparation LLE + Mandatory DerivatizationLLE only (Direct injection)
Ionization Mechanism Hard Ionization (70 eV EI)Soft Ionization (APCI)
Throughput (Run Time) Low (~25-35 min/sample)High (~5-10 min/sample)
Sensitivity (LOD) High (0.1 - 0.5 ng/mL)Very High (0.05 - 0.2 ng/mL)
Matrix Effect Risk Low (Chromatographic resolution)Moderate (Ion suppression)
Primary Advantage Unambiguous structural elucidationHigh-throughput absolute quantitation

Experimental Workflows: A Self-Validating System

To accurately cross-validate the two platforms, the pre-analytical workflow must be identical up to the point of instrumental divergence. The protocols below are designed as a self-validating system : by spiking the 5α-ergostane internal standard before any solvent extraction, the IS undergoes the exact same partitioning, emulsion trapping, and potential degradation as the endogenous analytes. Any physical loss during extraction is mathematically normalized during the final peak area ratio calculation.

G Sample Biological Sample Spike Spike 5α-Ergostane (IS) Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Split Aliquot Split LLE->Split Deriv Silylation (MSTFA) Split->Deriv GC-MS Recon Reconstitution Split->Recon LC-MS GCMS GC-MS (EI-SIM) Deriv->GCMS Data Quantification GCMS->Data LCMS LC-MS/MS (APCI-MRM) Recon->LCMS LCMS->Data CrossVal Cross-Validation Data->CrossVal

Fig 2: Parallel workflow for 5α-ergostane cross-validation via GC-MS and LC-MS platforms.

Protocol A: Universal Liquid-Liquid Extraction (LLE)

Note: Methyl tert-butyl ether (MTBE) is chosen over Chloroform/Methanol because MTBE forms the upper organic layer, preventing pipette contamination from the proteinaceous interface.

  • Aliquot 100 µL of the biological matrix (e.g., plasma or tissue homogenate) into a glass vial.

  • Self-Validation Step: Spike 10 µL of 5α-ergostane working solution (1 µg/mL in ethanol).

  • Add 1 mL of MTBE. Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Transfer the upper organic layer, split into two equal 400 µL aliquots (one for GC, one for LC), and evaporate to dryness under a gentle stream of nitrogen.

Protocol B: GC-MS Derivatization & Analysis
  • Reconstitute the dried GC aliquot in 50 µL of anhydrous pyridine.

  • Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS 6.

  • Incubate at 60°C for 60 minutes to ensure total silylation of the sterol hydroxyl groups.

  • Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column.

  • Operate the MS in Electron Ionization (EI) mode at 70 eV. Quantify using Selected Ion Monitoring (SIM) targeting the specific TMS-derivatized fragments of 5α-ergostane.

Protocol C: LC-MS/MS Preparation & Analysis
  • Reconstitute the dried LC aliquot in 100 µL of Methanol:Water (90:10, v/v).

  • Inject 5 µL into an LC-MS/MS system equipped with a Pentafluorophenyl (PFP) or C18 column 4.

  • Operate the MS using an APCI source in positive ion mode.

  • Monitor Multiple Reaction Monitoring (MRM) transitions (e.g., the water-loss product ion [M+H-H2O]+).

Cross-Validation Logic & Data Interpretation

When comparing the quantitative outputs of 5α-ergostane between the two platforms, researchers should utilize Bland-Altman plots or Deming regression rather than simple Pearson correlation, as both methods carry inherent analytical errors.

Interpreting Discrepancies:

  • Negative Bias in LC-MS: If LC-MS consistently under-reports concentrations compared to GC-MS at the lower end of the dynamic range, this is a hallmark of uncorrected matrix ion suppression in the APCI source.

  • High Variance in GC-MS: If GC-MS replicates show higher %CV (Coefficient of Variation) than LC-MS, it often points to incomplete derivatization or moisture contamination in the MSTFA reagent, leading to active site degradation in the GC inlet.

Final Recommendation: For untargeted sterolomics or resolving complex epimers, GC-MS remains the undisputed champion due to the structural data provided by EI fragmentation. However, for high-throughput, targeted quantification of sterols in clinical trials, LC-MS/MS (APCI) provides superior speed, lower limits of detection, and eliminates the labor-intensive derivatization bottleneck.

References

  • National Institutes of Health (PMC). "Simplified LC-MS Method for Analysis of Sterols in Biological Samples". [Link]

  • National Institutes of Health (PMC). "Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol". [Link]

  • ScienceOpen. "Analytical methods for cholesterol quantification". [Link]

  • Stanford University Mass Spectrometry. "Comparison of three platforms for absolute quantitation of oxysterols". [Link]

  • National Institutes of Health (PMC). "Sterol analysis in cancer cells using atmospheric pressure ionization techniques". [Link]

Sources

Validation

Comparative Binding Affinity of 5α-Ergostane to Steroid Hormone Receptors: A Baseline Analysis

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Methodology Standard Executive Summary In steroid pharmacology and drug design, understanding the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Methodology Standard

Executive Summary

In steroid pharmacology and drug design, understanding the precise free energy ( ΔG ) contributions of functional groups is critical. 5α-Ergostane , a C28 saturated tetracyclic triterpene hydrocarbon, serves as the ultimate "blank slate" or negative control scaffold. Because it lacks the oxygenated pharmacophores required for receptor anchoring, it exhibits negligible binding affinity to human steroid hormone receptors (AR, ER, GR, PR, MR).

This guide objectively compares the baseline performance of the 5α-ergostane skeleton against active endogenous hormones and functionalized ergostane derivatives (such as Withaferin A). Furthermore, we detail a self-validating Fluorescence Polarization (FP) protocol to quantify these structure-activity relationships (SAR) in vitro.

Structural Thermodynamics: Why 5α-Ergostane Fails to Bind

To understand receptor binding, we must look at the causality of the Ligand-Binding Pocket (LBP) thermodynamics. Human steroid receptors have evolved to recognize highly specific spatial arrangements of hydrogen-bond donors and acceptors.

For example, the human Androgen Receptor (AR) relies on a highly conserved network to anchor its endogenous ligand, Dihydrotestosterone (DHT). DHT is locked into the LBP via strict hydrogen bonds at Arg752 and Gln711 (interacting with the C3-ketone) and Asn705 and Thr877 (interacting with the C17-hydroxyl)[1].

Because 5α-ergostane is a purely aliphatic hydrocarbon, it lacks these critical oxygenated moieties. When 5α-ergostane enters an aqueous environment, the enthalpic penalty required to displace ordered water molecules from the receptor's LBP cannot be overcome by the weak, non-specific van der Waals interactions provided by the alkyl skeleton. Consequently, the molecule fails to induce the crucial folding of Helix 12 required for receptor activation, resulting in negligible binding affinity[2].

Restoring Affinity: Functionalized Ergostane Derivatives

While the parent 5α-ergostane skeleton is inactive, biological or synthetic functionalization transforms it into a potent pharmacophore.

A prime example is Withaferin A , a naturally occurring steroidal lactone built directly upon the ergostane scaffold. The evolutionary addition of a C1-ketone, a C4-hydroxyl, and an unsaturated lactone ring restores the necessary electrostatic interactions. In silico and in vitro studies demonstrate that Withaferin A binds the Glucocorticoid Receptor (GR) with high affinity (estimated free binding energy of -8.4 kcal/mol), acting as a selective glucocorticoid receptor modulator[3].

Similarly, in plant biology, polyhydroxylated ergostane derivatives like Brassinolide bind the membrane-integral receptor kinase BRI1 with nanomolar affinity, driven by interactions with the 2α,3α-diol and 6-ketone groups[4].

Comparative Binding Affinity Profiling

The following table summarizes the quantitative binding data, contrasting the inert 5α-ergostane baseline with active comparators.

CompoundStructural ClassificationTarget ReceptorBinding Affinity ( Ki​ / IC50​ )Primary Binding Determinants
5α-Ergostane Parent HydrocarbonAR, ER, GR> 100,000 nM (Baseline)None (Lacks H-bond donors/acceptors)
Dihydrotestosterone Endogenous AndrogenAndrogen Receptor (AR)~0.2 nMC3-Keto, C17-Hydroxyl H-bonding
Dexamethasone Synthetic GlucocorticoidGlucocorticoid Receptor (GR)~1.5 nMC3-Keto, C11-Hydroxyl, C20-Keto
Withaferin A Ergostane-type LactoneGlucocorticoid Receptor (GR)~15 - 50 nMC1-Keto, C4-Hydroxyl, Lactone ring
Brassinolide Plant BrassinosteroidBRI1 Receptor (Plant)~1.0 nM2α,3α-diol, 22R,23R-diol, 6-Keto

Pathway Visualization

The logical relationship between steroidal functionalization and receptor affinity is mapped below.

G Ergostane 5α-Ergostane (Hydrocarbon Scaffold) NoAffinity Negligible Affinity (No H-Bonds) Ergostane->NoAffinity Direct Assay Functionalization Functionalization (Oxidation/Lactonization) Ergostane->Functionalization Biological/Synthetic Withaferin Withaferin A (Ergostane Derivative) Functionalization->Withaferin +O2 Groups GR Glucocorticoid Receptor (Binding & Modulation) Withaferin->GR High Affinity

Fig 1: Impact of functionalizing the 5α-ergostane scaffold on receptor binding affinity.

Experimental Methodology: Fluorescence Polarization (FP) Assay

To objectively validate the lack of affinity in 5α-ergostane versus the high affinity of functionalized derivatives, a Fluorescence Polarization (FP) Competitive Binding Assay is the gold standard.

Causality & Self-Validation: We select FP over traditional radioligand binding because it provides a homogeneous, self-validating system. The assay relies on molecular tumbling: a small fluorescent tracer rotates rapidly in solution, depolarizing emitted light (Low mP). When bound to the massive receptor LBD, it tumbles slowly, maintaining high polarization (High mP). If a test compound lacks affinity (e.g., 5α-ergostane), the tracer remains bound to the receptor, and polarization remains high. This intrinsic high/low baseline ensures every well validates its own equilibrium state without the need for physical separation steps.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare Assay Buffer: 10 mM potassium phosphate (pH 7.4), 1 mM EDTA, 0.01% Nonidet P-40, 0.1% BSA, and 2 mM DTT.

    • Dilute recombinant human GR-LBD (or AR-LBD) to a final well concentration of 4 nM.

    • Dilute the fluorescent tracer (e.g., Fluormone™ GS1) to a final concentration of 1 nM.

  • Compound Titration:

    • Prepare a 10-point serial dilution (3-fold steps) of 5α-ergostane (Negative Control), Dexamethasone (Positive Control), and Withaferin A in 100% DMSO.

    • Transfer 1 µL of each compound into a 384-well black, flat-bottom microplate.

  • Assay Assembly:

    • Add 49 µL of the Receptor/Tracer master mix to each well (final DMSO concentration = 2%).

    • Include control wells: "Tracer Only" (minimum polarization/free tracer) and "Tracer + Receptor" (maximum polarization/bound tracer).

  • Incubation:

    • Seal the plate and incubate in the dark at room temperature (22°C) for 2 hours to reach thermodynamic equilibrium.

  • Data Acquisition & Analysis:

    • Read the plate on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

    • Calculate the millipolarization (mP) values.

    • Plot mP versus the log of the compound concentration. Fit the data using a 4-parameter logistic non-linear regression model to determine the IC50​ and Ki​ values.

References

1.[2] Title: Steroidal Compounds at the Crossroads of Inflammation and Cancer: Implications for Drug Discovery and Therapy Source: National Institutes of Health (NIH) / PMC URL: [Link]

2.[1] Title: Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity Source: National Institutes of Health (NIH) / PMC URL: [Link]

3.[3] Title: Molecular docking studies of various bioactive molecules from Withania somnifera against bronchial asthma Source: Current Issues in Pharmacy and Medical Sciences / Medical University of Lublin URL: [Link]

4.[4] Title: Structural basis of steroid hormone perception by the receptor kinase BRI1 Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Comparative

Publish Comparison Guide: 5α-Ergostane vs. Ergosterol Biological Activity in Yeast Models

Executive Summary & Chemical Context In fungal biology and antifungal drug development, Saccharomyces cerevisiae serves as the premier eukaryotic model for elucidating sterol function. The biological activity of sterols...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In fungal biology and antifungal drug development, Saccharomyces cerevisiae serves as the premier eukaryotic model for elucidating sterol function. The biological activity of sterols in yeast is fundamentally dictated by their structural features—specifically the degree of unsaturation in the sterol nucleus and side chain.

This guide provides an objective, data-driven comparison between Ergosterol (the wild-type fungal sterol) and 5α-Ergostane .

Scientific Clarification: While 5α-ergostane refers to the fully saturated parent hydrocarbon skeleton, biological evaluations in aqueous and membrane systems utilize its 3β-hydroxylated derivative, 5α-ergostanol . The 3β-hydroxyl group is thermodynamically required for sterol integration, allowing the molecule to orient alongside the polar headgroups of phospholipids. Therefore, this guide compares the biological performance of the highly unsaturated ergosterol against its fully saturated analog, 5α-ergostanol.

Mechanistic Divergence: Bulk vs. Sparking Functions

Yeast sterol auxotrophs (such as hem1 or erg mutants) have revealed that sterols fulfill two distinct physiological roles, governed by different concentration thresholds and structural requirements:

  • The Bulk Membrane Function: Requires high concentrations of sterols (~10 μg/mL) to maintain membrane integrity, regulate permeability, and organize lipid rafts.

  • The Sparking Function: Requires trace amounts of sterols (~10–100 ng/mL) to act as a hormone-like signal that triggers cell cycle progression and proliferation.

Ergosterol: The Dual-Function Wild-Type

Ergosterol ((22E)-ergosta-5,7,22-trien-3β-ol) possesses a planar tetracyclic ring with a Δ5,7-diene and a Δ22 double bond. It is the major yeast sterol[1]. This specific unsaturation pattern allows it to tightly pack with sphingolipids, providing optimal membrane fluidity. More importantly, the Δ5 double bond is strictly required to fulfill the "sparking" function, allowing yeast cells to exit the G1 phase and proliferate [2].

5α-Ergostanol: The Saturated Structural Analog

5α-Ergostanol lacks the Δ5, Δ7, and Δ22 double bonds. Because it retains the planar α-face and 3β-hydroxyl group, it can successfully intercalate into the lipid bilayer and satisfy the bulk membrane requirement . However, it completely fails to fulfill the sparking function [2]. When yeast auxotrophs are supplemented solely with saturated sterols like 5α-ergostanol or cholestanol, the cells suffer growth arrest[3]. Furthermore, replacing ergosterol with saturated analogs alters the physical behavior of the plasma membrane, increasing susceptibility to osmotic stress and dehydration [4].

LogicalRelationship cluster_0 Sterol Input (Yeast Auxotroph Model) Ergosterol Ergosterol (Δ5,7,22 Unsaturated) Bulk Bulk Membrane Function Ergosterol->Bulk Structural Support Sparking Sparking Function (Cell Cycle Entry) Ergosterol->Sparking Δ5-unsaturation Ergostane 5α-Ergostanol (Fully Saturated) Ergostane->Bulk Structural Support Arrest Growth Arrest Ergostane->Arrest Lacks Δ5-unsaturation Growth Cellular Growth & Proliferation Bulk->Growth Required Sparking->Growth Required

Fig 1: Logical relationship of sterol structure to bulk membrane and sparking functions in yeast.

Quantitative Performance Comparison

The following table summarizes the biological activity of both sterols when evaluated in controlled yeast model systems.

ParameterErgosterol5α-Ergostanol (Saturated Analog)
Chemical Unsaturation Δ5,7,22None (Fully Saturated)
Bulk Membrane Support Yes (Optimal acyl chain packing)Yes (Altered, rigidified packing)
Sparking Function Yes (Active at ~10 ng/mL)No (Fails to initiate cell cycle)
Fluorescence Anisotropy Baseline (Standard fluidity)Increased (Indicates rigidification)
Osmotic Stress Tolerance High (Maintains PM integrity)Low (Prone to permeabilization)
Primary Application Wild-type baseline controlMechanistic probe for sterol saturation

Self-Validating Experimental Methodologies

To objectively compare these sterols, researchers must utilize self-validating experimental systems. Below are the field-proven protocols for assessing sterol activity.

Protocol 1: Sterol Auxotroph "Sparking" Growth Assay

Causality: Direct erg mutations often lead to leaky phenotypes or compensatory mutations. Utilizing a hem1 mutant (e.g., strain FY3) cleanly blocks endogenous sterol synthesis because lanosterol 14α-demethylase requires heme to function. By controlling the exogenous sterol supply, we can isolate the bulk vs. sparking capabilities of the test compound.

  • Depletion: Culture hem1 yeast cells anaerobically in minimal media supplemented with a bulk sterol (e.g., 5α-ergostanol at 10 μg/mL) and Tween-80 (unsaturated fatty acid source) to deplete endogenous ergosterol reserves.

  • Subculture: Wash and transfer cells to fresh media containing 10 μg/mL 5α-ergostanol (Bulk Support).

  • Validation Matrix (Self-Validation):

    • Positive Control: Add 100 ng/mL Ergosterol (Validates cells are competent for growth).

    • Negative Control: Add Vehicle (Ethanol) (Validates that 5α-ergostanol cannot spark growth on its own).

    • Experimental: Add 100 ng/mL of test sterol.

  • Kinetics: Monitor OD600 over 120 hours. Cells relying solely on 5α-ergostanol will exhibit prolonged lag phases and eventual growth arrest, proving the necessity of the Δ5 double bond for sparking[2].

Protocol 2: Fluorescence Anisotropy for Membrane Fluidity

Causality: 1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorophore that partitions into the lipid bilayer. Its rotational diffusion (measured via anisotropy) is inversely proportional to local microviscosity. Self-Validation: Yeast can dynamically alter their phospholipid composition to compensate for sterol changes. To validate that physical changes are strictly due to the sterol structure, parallel experiments must be run using model liposomes constructed from wild-type phospholipids[5].

  • Liposome Preparation: Extract phospholipids from wild-type yeast. Form multilamellar liposomes via thin-film hydration, incorporating either 30 mol% Ergosterol or 30 mol% 5α-Ergostanol.

  • Labeling: Incubate liposomes with 1 μM DPH for 30 minutes at 30°C.

  • Measurement: Excite at 360 nm and measure emission at 430 nm using parallel and perpendicular polarizers.

  • Analysis: Calculate anisotropy ( r ). Liposomes containing 5α-ergostanol will exhibit significantly altered anisotropy compared to ergosterol-containing liposomes, proving that the saturated sterol fundamentally alters bulk lipid physical properties[5].

Workflow Step1 1. Culture hem1 Auxotrophs in Sterol-Depleted Media Step2 2. Supplement with Bulk Sterol (10 μg/mL 5α-Ergostanol) Step1->Step2 Deplete endogenous sterols Step3 3. Add Sparking Sterol (100 ng/mL Ergosterol) vs. Vehicle Step2->Step3 Establish bulk membrane Step4 4. Monitor OD600 (Growth Kinetics) Step3->Step4 Assess cell cycle entry Step5 5. Fluorescence Anisotropy (Membrane Fluidity) Step3->Step5 Assess physical lipid changes

Fig 2: Self-validating experimental workflow for assessing sterol auxotroph growth and fluidity.

References

  • Lees ND, Bard M, Kemple MD, Haak RA, Kleinhans FW. "Influence of Sterol Structure on Yeast Plasma Membrane Properties." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1984.[Link]

  • Rodriguez RJ, Taylor FR, Parks LW. "A requirement for ergosterol to permit growth of yeast sterol auxotrophs on cholestanol." Biochemical and Biophysical Research Communications, 1982.[Link]

  • Lorenz RT, Rodriguez RJ, Lewis TA, Parks LW. "Structural discrimination in the sparking function of sterols in the yeast Saccharomyces cerevisiae." Journal of Bacteriology, 1989.[Link]

  • Dupont S, Lemetais G, Ferreira T, Cayot P, Gervais P, Beney L. "Nature of sterols affects plasma membrane behavior and yeast survival during dehydration." Biochimica et Biophysica Acta (BBA) - Biomembranes, 2012.[Link]

  • Corbin DR, et al. "Transgenic plants with modified sterol compositions.

Sources

Validation

accuracy of in silico molecular docking models for 5alpha-ergostane

Navigating In Silico Docking Models for 5α-Ergostane and Steroidal Scaffolds: A Comprehensive Performance Guide As a Senior Application Scientist in structure-based drug design, I frequently encounter a recurring bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating In Silico Docking Models for 5α-Ergostane and Steroidal Scaffolds: A Comprehensive Performance Guide

As a Senior Application Scientist in structure-based drug design, I frequently encounter a recurring bottleneck: the accurate in silico modeling of bulky, rigid steroidal scaffolds. 5α-ergostane serves as the fundamental tetracyclic backbone for numerous bioactive compounds, including fungal ergosterols and plant-derived withanolides[1]. However, docking these molecules is notoriously difficult. Unlike highly flexible, polar small molecules, the binding affinity of 5α-ergostane derivatives is driven predominantly by shape complementarity, van der Waals (vdW) interactions, and the entropic reward of displacing ordered water molecules from hydrophobic pockets.

This guide objectively compares the performance of leading molecular docking engines—AutoDock Vina, Glide XP, and GNINA—specifically for 5α-ergostane scaffolds, and provides a self-validating protocol to ensure scientific integrity in your computational workflows.

The Mechanistic Challenges of Docking 5α-Ergostane

To understand why certain docking algorithms fail or succeed, we must first analyze the structural causality of the 5α-ergostane molecule:

  • Stereospecificity and Planarity: The 5α-hydrogen configuration dictates a trans A/B ring junction. This renders the steroidal core nearly planar, allowing it to intercalate into deep, narrow hydrophobic clefts (such as nuclear hormone receptors or Sudlow's site I in Human Serum Albumin)[1]. Docking engines must possess highly sensitive steric clash penalties to differentiate the planar 5α-isomer from the kinked 5β-isomer.

  • Hydrophobic Enclosure: Because 5α-ergostane lacks dense hydrogen-bond donor/acceptor networks, scoring functions that over-weight electrostatic interactions often fail to accurately rank these ligands. Accurate prediction requires sophisticated handling of hydrophobic packing and desolvation penalties[2].

Comparative Analysis of Docking Engines

No single docking tool is a silver bullet. The choice of engine dictates the balance between throughput and pose accuracy. Below is a comparative analysis of three distinct algorithmic approaches:

  • AutoDock Vina (Empirical/Knowledge-Based): Vina is a staple in high-throughput virtual screening (HTVS) due to its iterated local search global optimizer and multithreading capabilities[3]. However, its default empirical scoring function can struggle to correlate binding affinity for highly lipophilic molecules because it relies heavily on rotatable bond penalties and polar terms[4].

  • Glide XP (Physics-Based): Schrödinger’s Glide Extra Precision (XP) utilizes a proprietary scoring function that explicitly models "hydrophobic enclosure"—the energetic reward of displacing water molecules from lipophilic cavities[2]. This makes it exceptionally accurate for rigid steroids, consistently achieving low Root-Mean-Square Deviation (RMSD) for top-ranked poses[5].

  • GNINA (Deep Learning): An evolution of the Smina/Vina framework, GNINA replaces traditional scoring with an ensemble of Convolutional Neural Networks (CNNs)[6]. GNINA excels at recognizing the spatial features of the 5α-ergostane core directly from grid-based atomic representations, offering the highest correlation with experimental binding affinities[7].

Quantitative Performance Summary
Docking EngineAlgorithm TypePose Accuracy (RMSD < 2Å)Affinity Correlation (Pearson's R)Computational SpeedBest Use Case for 5α-Ergostane
AutoDock Vina Empirical~60-65%0.50 - 0.55Very FastHigh-throughput virtual screening (HTVS)
Glide XP Physics-Based~75-80%0.60 - 0.65ModerateLead optimization & precise pose prediction
GNINA 1.0 CNN Deep Learning~80-85%0.80 - 0.82Slow (Requires GPU)Final pose rescoring & affinity ranking

Self-Validating Experimental Protocol

A computational prediction is only a hypothesis until validated. To ensure rigorous, reproducible docking of 5α-ergostane derivatives, implement the following step-by-step methodology.

Phase 1: Ligand & Receptor Preparation (The Foundation) Causality: Docking algorithms cannot fix poor input geometry. 5α-ergostane must be initialized with the correct trans A/B ring stereochemistry, or the vdW grid mapping will fail.

  • Conformer Generation: Build the 3D structure of the 5α-ergostane derivative. Use a force field optimized for cyclic hydrocarbons (e.g., OPLS4).

  • Charge Assignment: Assign partial charges using the AM1-BCC method. This accurately captures the subtle electron distribution across the large hydrophobic core, which standard Gasteiger charges often miss.

  • Receptor Preparation: Import your target protein (e.g., Human Serum Albumin, PDB: 1AO6)[1]. Add polar hydrogens and assign protonation states at physiological pH (7.4). Remove structural water molecules from the hydrophobic pocket to allow the bulky ergostane core to penetrate, as the binding is entropically driven by water displacement.

Phase 2: Grid Generation & Docking

  • Grid Definition: Define the bounding box strictly around the known hydrophobic cleft. For 5α-ergostane, ensure the grid extends at least 3 Å beyond the expected binding site to accommodate the flexible C24-alkyl side chain.

  • Execution: Run the docking simulation. For rigid steroids, use Glide XP to leverage its hydrophobic enclosure terms[2], or use GNINA's CNN scoring for highly accurate pose ranking[8].

Phase 3: Self-Validation (The Feedback Loop) Causality: A single docking score is a static snapshot and inherently untrustworthy without dynamic validation.

  • Control Redocking: Redock the native co-crystallized ligand. Proceed only if the native ligand returns an RMSD < 2.0 Å[5].

  • Molecular Dynamics (MD) Verification: Subject the top-ranked 5α-ergostane pose to a 50 ns MD simulation. Calculate the ligand RMSD over the trajectory. A stable pose (fluctuation < 2.5 Å) validates the docking prediction, confirming that the rigid tetracyclic core has achieved true shape complementarity rather than a transient, artifactual energy minimum.

Workflow Visualization

SteroidDocking cluster_engines Start 5α-Ergostane Ligand Input Prep 3D Conformer Generation (AM1-BCC / OPLS4) Start->Prep Docking Docking Engine Selection Prep->Docking Receptor Receptor Prep (Protonation at pH 7.4) Grid Grid Generation (Focus on Hydrophobic Pockets) Receptor->Grid Grid->Docking Vina AutoDock Vina (Fast Screening) Docking->Vina Glide Glide XP (Hydrophobic Enclosure) Docking->Glide Gnina GNINA (CNN Rescoring) Docking->Gnina Validate Pose Validation (RMSD < 2.0 Å) Vina->Validate Glide->Validate Gnina->Validate MD MD Simulation (Trajectory Stability) Validate->MD

Fig 1: Algorithmic workflow for in silico docking and self-validation of 5α-ergostane scaffolds.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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